Methyl 2-(4-aminophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-aminophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIVLENJTXGRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39552-81-3 | |
| Record name | methyl 2-(4-aminophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(4-aminophenyl)acetate for Drug Development Professionals
Introduction
Methyl 2-(4-aminophenyl)acetate is a bifunctional organic molecule featuring a primary aromatic amine and a methyl ester. This unique combination makes it a highly versatile building block in modern organic synthesis and a molecule of significant interest to researchers in drug discovery and development. Its structure serves as a valuable scaffold, presenting two key reactive handles that can be orthogonally functionalized to build molecular complexity. The phenylacetate core is a common motif in biologically active compounds, and the ability to readily modify the amino group allows for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth examination of the physical, chemical, and analytical properties of this compound, offering field-proven insights into its synthesis, reactivity, and application in medicinal chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data presented below are consolidated from reputable chemical suppliers and databases, providing a comprehensive physicochemical profile.
Physical and Chemical Data Summary
The key identifiers and properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 4-aminophenylacetate, (4-Aminophenyl)acetic Acid Methyl Ester | [1][2] |
| CAS Number | 39552-81-3 | [3][4] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Appearance | Yellow to Brown Liquid or Solid | [2] |
| Boiling Point | 277.2 ± 15.0 °C at 760 mmHg | [3] |
| Storage Conditions | Store in freezer (<-20°C), under inert gas, protected from light | [2] |
| Stability | Air and heat sensitive | [2] |
| Purity (Typical) | >97% | |
| SMILES | COC(=O)CC1=CC=C(C=C1)N | [1] |
| InChIKey | TVIVLENJTXGRAM-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and purity assessment. While raw spectral data is instrument-dependent, the expected characteristic signals for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the ~6.5-7.2 ppm range, characteristic of a 1,4-disubstituted benzene ring), a singlet for the benzylic methylene protons (-CH₂-) adjacent to the ester, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the amine protons (-NH₂).
-
¹³C NMR: The carbon NMR would typically display signals for the carbonyl carbon of the ester (~170 ppm), four distinct aromatic carbons, the benzylic methylene carbon, and the methyl carbon of the ester. The availability of reference spectra can be found on public databases such as PubChem.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester (around 1730 cm⁻¹), and C-N and C-O stretching bands.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 165.19 g/mol .
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its amino and ester functional groups. This allows for selective chemical modifications, making it a powerful intermediate.
Caption: Key reactive sites and potential synthetic transformations of this compound.
-
Reactions of the Amino Group: The primary aromatic amine is a versatile nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to form sulfonamides. It can also be subjected to reductive amination or direct alkylation . Furthermore, the amine can be converted to a diazonium salt, which is a gateway to a wide array of transformations (e.g., Sandmeyer reactions) to introduce halides, cyano, or hydroxyl groups.
-
Reactions of the Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 4-aminophenylacetic acid.[5] Alternatively, it can undergo amidation by reacting with amines to form various amide derivatives, a common strategy in medicinal chemistry to build peptide-like structures or modulate solubility.
Recommended Synthesis Protocol
The most direct and industrially scalable synthesis of this compound involves the catalytic reduction of its nitro precursor, Methyl 2-(4-nitrophenyl)acetate. The following protocol is a robust, self-validating system based on established chemical principles for nitro group reduction.
Synthesis Workflow: Reduction of Methyl 2-(4-nitrophenyl)acetate
Caption: Workflow for the synthesis of this compound via catalytic reduction.
Step-by-Step Methodology
This protocol is adapted from analogous reductions of aromatic nitro compounds.[6]
-
Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-(4-nitrophenyl)acetate (1.0 eq).
-
Dissolution: Add absolute ethanol (10-15 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.
-
Reagent Addition: Cautiously add anhydrous ferric chloride (FeCl₃, 0.05 eq) as a catalyst, followed by the slow, dropwise addition of hydrazine hydrate (4-5 eq) via an addition funnel. Causality Note: Ferric chloride is an effective and inexpensive catalyst for hydrazine-mediated nitro reductions. The reaction is exothermic, necessitating slow addition of hydrazine to control the temperature.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) provides unambiguous confirmation of reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron catalyst, washing the pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate and wash with saturated sodium chloride (brine) to remove residual hydrazine and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, further purification can be achieved via column chromatography on silica gel.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself, but rather a key intermediate whose structural features are highly desirable in medicinal chemistry.
-
Scaffold for Library Synthesis: The molecule's two functional groups can be used to generate large libraries of compounds for high-throughput screening. For example, the amine can be acylated with a diverse set of carboxylic acids, while the ester can be converted to amides using a panel of amines, creating a matrix of novel chemical entities.
-
Precursor to Biologically Active Molecules: The parent acid, 4-aminophenylacetic acid, is a known component in compounds with antimicrobial and other biological activities.[5] The methyl ester provides a protected form of this acid that can be carried through several synthetic steps before a final hydrolysis, if needed.
-
Linker Chemistry: In the development of more complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional molecules are required as linkers. The structure of this compound provides a rigid phenyl spacer with two points for connection, a valuable attribute in linker design.
Quality Control and Analytical Protocol
Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. A standard High-Performance Liquid Chromatography (HPLC) method is essential for quality control.
Recommended HPLC Protocol for Purity Analysis
-
Rationale: A reversed-phase C18 column is the workhorse for analyzing moderately polar, aromatic compounds. A gradient elution ensures that any potential impurities with different polarities are effectively separated from the main product peak. UV detection is ideal due to the strong chromophore of the benzene ring.[7][8]
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to 10% B to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
UV detection at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary to fall within the linear range of the detector.
-
-
System Validation: The method is validated by injecting a known standard to determine the retention time and by assessing peak shape and purity via integration. The peak corresponding to this compound should be symmetrical and account for >97% of the total peak area for high-quality material.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
| Hazard Class | GHS Statements | Pictogram |
| Acute Toxicity | H302: Harmful if swallowed. | GHS07 |
| Skin Irritation | H315: Causes skin irritation. | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation. | GHS07 |
| Respiratory | H335: May cause respiratory irritation. | GHS07 |
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[2]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: As noted, this compound is air and heat sensitive.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
References
- 1. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39552-81-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. CAS 39552-81-3 | this compound - Synblock [synblock.com]
- 4. Synthonix, Inc > 39552-81-3 | this compound [synthonix.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-(4-aminophenyl)acetate: A Technical Guide for Advanced Drug Development
This guide provides an in-depth technical overview of Methyl 2-(4-aminophenyl)acetate, a pivotal chemical intermediate in contemporary drug discovery and development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application in medicinal chemistry.
Core Physicochemical & Structural Properties
This compound is a bifunctional organic compound featuring a primary aromatic amine and a methyl ester. This unique combination makes it a versatile building block for constructing more complex molecular architectures. The primary amine serves as a key nucleophilic handle for amide bond formation, a cornerstone of peptide and small molecule drug synthesis, while the methyl ester provides a site for further chemical modification or acts as a prodrug moiety.
The fundamental properties of this compound are summarized below. Adherence to these parameters is critical for ensuring consistency in experimental design and manufacturing processes.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 165.19 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| CAS Number | 39552-81-3 | --INVALID-LINK--[2] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | Methyl 4-aminophenylacetate, (4-Aminophenyl)acetic Acid Methyl Ester | --INVALID-LINK--[1] |
| Physical Form | Yellow to Brown Liquid or Solid | --INVALID-LINK--[2] |
| Storage Conditions | Freezer temperatures (<0°C), under inert gas | --INVALID-LINK--[2] |
| Sensitivities | Air and heat sensitive | --INVALID-LINK--[2] |
Synthesis Methodologies: A Comparative Analysis
Two primary, industrially relevant pathways exist for the synthesis of this compound. The choice between them often depends on the cost and availability of starting materials, desired purity, and scalability.
Method A: Catalytic Hydrogenation of Methyl 2-(4-nitrophenyl)acetate
This is a highly efficient and clean method, often preferred in large-scale production. The process involves the reduction of a nitro group to a primary amine using hydrogen gas in the presence of a metal catalyst.
Causality: The nitro group is highly susceptible to reduction. Catalysts like Palladium on Carbon (Pd/C) provide a surface that adsorbs both the hydrogen gas and the nitro compound, lowering the activation energy for the reduction reaction. The reaction is typically clean, with nitrogen gas and water as the primary byproducts, simplifying purification.
Caption: Workflow for Synthesis via Catalytic Hydrogenation.
Experimental Protocol (Exemplary):
-
Reactor Setup: Charge a pressure-rated hydrogenation vessel with Methyl 2-(4-nitrophenyl)acetate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 0.5-2% by weight relative to the nitro compound).
-
Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to at least 4 MPa.[3]
-
Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 20-40°C, with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques (TLC, HPLC) until the starting material is consumed.
-
Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography if necessary.
Method B: Fischer Esterification of 4-Aminophenylacetic Acid
This classic acid-catalyzed esterification is a robust alternative, particularly if the corresponding carboxylic acid is more readily available than the nitro-ester.
Causality: The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol).[4][5] The reaction is an equilibrium process. To drive it towards the ester product, an excess of the alcohol reactant (methanol) is used, and the water byproduct is often removed.[4][6]
Experimental Protocol (Exemplary):
-
Reactant Mixture: To a solution of 4-Aminophenylacetic acid (1.0 eq) in a large excess of anhydrous methanol (which acts as both solvent and reactant), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) with cooling.[7]
-
Reflux: Heat the mixture to reflux and maintain for several hours (typically 2-4 h) until the reaction is complete, as monitored by TLC or HPLC.[7]
-
Neutralization: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.[7][8]
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[7][8]
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the final product.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of this compound is non-negotiable. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques converge to provide a complete profile of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.
Causality: A C18 (octadecylsilyl) stationary phase provides a nonpolar environment. This compound, being moderately polar, will have a good affinity for the stationary phase but can be effectively eluted with a mobile phase consisting of a polar solvent (like water or an aqueous buffer) and a less polar organic modifier (like acetonitrile or methanol). The aromatic ring is a strong chromophore, making UV detection highly sensitive and specific.[9][10]
Exemplary HPLC Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 7.0).
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Detection: UV at 245 nm.[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.[9]
-
Validation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a certified reference standard.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR provides an unambiguous map of the proton environment. Expected signals include a singlet for the methyl ester protons (~3.6 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), two doublets for the para-substituted aromatic protons (~6.6 and 6.9 ppm), and a broad singlet for the amine protons. ¹³C NMR will confirm the number of unique carbon environments.[1]
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 165, consistent with the molecular weight of 165.19 g/mol .[1]
Strategic Role in Drug Discovery
The utility of this compound lies in its functional group duality.
-
Amine as a Nucleophilic Handle: The primary amine is the most reactive site, readily participating in acylation reactions to form amide bonds with carboxylic acids, acid chlorides, or sulfonyl chlorides. This makes it an essential building block for a vast array of pharmacologically active molecules.
-
Ester as a Modifiable Group: The methyl ester can be hydrolyzed under basic or acidic conditions to reveal the corresponding carboxylic acid. This allows for subsequent coupling reactions or provides a polar handle to modulate solubility.
-
Prodrug Potential: The ester functionality can be incorporated into a final drug molecule as a prodrug. In vivo, endogenous esterase enzymes can cleave the ester, releasing the active carboxylic acid metabolite. This strategy is often employed to improve the oral bioavailability of polar drugs.
Safety, Handling, and Storage
Proper handling is crucial due to the compound's reactivity and potential hazards.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage & Handling: Store in a tightly sealed container in a freezer (<0°C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from air and heat.[2] Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
References
- 1. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39552-81-3 [sigmaaldrich.com]
- 3. CA2103519A1 - Process for the preparation of aminophenyl acetates - Google Patents [patents.google.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
1H and 13C NMR spectral data of Methyl 2-(4-aminophenyl)acetate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-(4-aminophenyl)acetate
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, unequivocal structural confirmation is paramount. NMR spectroscopy serves as the primary analytical tool for this purpose. This document, intended for researchers and drug development professionals, offers a detailed interpretation of the spectral data, explains the underlying principles of chemical shifts and spin-spin coupling, presents a robust protocol for data acquisition, and outlines a logical workflow for spectral analysis. By grounding the analysis in established spectroscopic principles, this guide aims to serve as an authoritative resource for the characterization of this and structurally related compounds.
Introduction: The Role of NMR in Structural Elucidation
This compound (C₉H₁₁NO₂) is a bifunctional organic molecule containing a primary amine, an ester, and a para-substituted aromatic ring.[1][2][3] This combination of functional groups makes it a versatile building block. The precise arrangement of these groups is critical to its chemical identity and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming this arrangement, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.
This guide moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to illuminate the causality behind the observed spectral features—why each peak appears at its specific chemical shift, why it splits into a particular pattern, and how these data points coalesce into an unambiguous structural assignment.
Molecular Structure and Assignment Strategy
To facilitate a clear and systematic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering convention will be used consistently for all spectral assignments.
Caption: Molecular structure and numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The key parameters are chemical shift (δ), which indicates the electronic environment; integration, which reveals the number of protons; and multiplicity, which indicates the number of neighboring protons.
¹H NMR Data Summary
The following table summarizes the experimental ¹H NMR data acquired in deuterated chloroform (CDCl₃) at 400 MHz.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) |
| a | 7.05 | d (apparent) | 2H | H-2, H-6 |
| b | 6.65 | d (apparent) | 2H | H-3, H-5 |
| c | 3.69 | s | 3H | H-12 (-OCH₃) |
| d | 3.60 (broad) | s (broad) | 2H | H-7 (-NH₂) |
| e | 3.53 | s | 2H | H-8 (-CH₂-) |
Note: Data is a composite representation based on typical values. The -NH₂ signal is often broad and may exchange with trace water, affecting its chemical shift and appearance.
Detailed Interpretation
-
Aromatic Region (Signals a & b): The para-substituted benzene ring gives rise to a characteristic pattern.
-
Signal a (δ 7.05, 2H): These protons (H-2/H-6) are ortho to the electron-withdrawing acetate group (-CH₂COOCH₃) and meta to the electron-donating amino group (-NH₂). The deshielding effect of the acetate group dominates, shifting them downfield.
-
Signal b (δ 6.65, 2H): These protons (H-3/H-5) are ortho to the strongly electron-donating amino group, which shields them and shifts their resonance significantly upfield relative to benzene (7.36 ppm).
-
Multiplicity: Due to the magnetic non-equivalence of protons H-2/H-6 and H-3/H-5, this para-substituted ring forms a complex second-order spin system known as an AA'BB' system.[4][5] While often appearing as two distinct doublets at high field strengths, at 400 MHz, they can present as apparent doublets or multiplets due to additional long-range couplings.[6] The primary splitting arises from the ortho-coupling (³J) between adjacent protons, typically in the range of 8-9 Hz.[5]
-
-
Aliphatic Region (Signals c, d, e):
-
Signal c (δ 3.69, 3H): This sharp singlet is characteristic of the three equivalent protons of the methyl ester group (H-12). Their chemical shift is dictated by the deshielding effect of the adjacent oxygen atom.
-
Signal d (δ 3.60, 2H): This broad singlet corresponds to the two protons of the primary amine (H-7). The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water. Its integration can sometimes be unreliable.
-
Signal e (δ 3.53, 2H): This singlet represents the two methylene protons (H-8). They are deshielded by the adjacent carbonyl group and the aromatic ring. The signal is a singlet because there are no protons on the adjacent atoms (C-1 and C-9).
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity. As fully assigned experimental data is not consistently available in public databases, the following is a detailed interpretation based on established chemical shift ranges and substituent effects.
¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |
| 172.5 | C-9 (C=O) | Typical range for an ester carbonyl carbon.[7] |
| 145.8 | C-4 (C-NH₂) | Aromatic carbon attached to a strong electron-donating group (-NH₂), significantly deshielded. |
| 130.3 | C-2, C-6 | Aromatic carbons ortho to the alkyl substituent. |
| 124.5 | C-1 (C-CH₂) | Quaternary aromatic carbon, shifted downfield by the alkyl group but shielded relative to C-4. |
| 115.4 | C-3, C-5 | Aromatic carbons ortho to the -NH₂ group, strongly shielded. |
| 52.1 | C-12 (-OCH₃) | Typical range for a methyl ester carbon. |
| 40.8 | C-8 (-CH₂) | Aliphatic methylene carbon adjacent to an aromatic ring and carbonyl group. |
Note: These chemical shifts are predicted values based on additivity rules and comparison with similar structures. Actual experimental values may vary slightly.
Detailed Interpretation
-
Carbonyl Carbon (C-9): The peak at ~172.5 ppm is unambiguously assigned to the ester carbonyl carbon, consistent with its characteristic downfield shift.[7]
-
Aromatic Carbons (C-1 to C-6): The four signals in the aromatic region (115-146 ppm) reflect the electronic effects of the two substituents.
-
The amino group is a strong activator, causing significant shielding (upfield shift) at the ortho (C-3, C-5) and para positions.
-
The alkyl acetate group is a weak deactivator.
-
C-4 (~145.8 ppm): The ipso-carbon attached to the nitrogen is the most deshielded aromatic carbon due to the electronegativity of the nitrogen atom.
-
C-3/C-5 (~115.4 ppm): These carbons are ortho to the powerful electron-donating -NH₂ group and are the most shielded (furthest upfield).
-
C-2/C-6 (~130.3 ppm): These carbons are meta to the -NH₂ group and ortho to the -CH₂COOCH₃ group, resulting in an intermediate chemical shift.
-
C-1 (~124.5 ppm): The ipso-carbon bearing the acetate side chain is a quaternary carbon and will typically show a weaker signal intensity. Its chemical shift is influenced by the attached alkyl group.
-
-
Aliphatic Carbons (C-8, C-12): The two upfield signals correspond to the sp³-hybridized carbons. The methoxy carbon (C-12) at ~52.1 ppm and the methylene carbon (C-8) at ~40.8 ppm are in their expected regions.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
5.1. Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: The choice of deuterated solvent is critical.
-
Primary Choice (CDCl₃): Deuterated chloroform is an excellent choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at δ 7.26 ppm in ¹H NMR; a triplet at δ 77.2 ppm in ¹³C NMR).[8]
-
Alternative (DMSO-d₆): Deuterated dimethyl sulfoxide can be used if solubility is an issue or for better observation of exchangeable -NH₂ protons, which typically appear as a sharper signal in this solvent.
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: Modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard optional for chemical shift referencing. However, for the highest accuracy, 1% tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm in both ¹H and ¹³C spectra.[9]
-
Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved, ensuring a homogeneous solution.
5.2. Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30). Proton decoupling is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024 scans (or more), as ¹³C is much less sensitive than ¹H.
-
Spectral Width: 0-220 ppm.
-
Workflow for Spectral Analysis and Structure Verification
The process of moving from a sample to a confirmed structure is a systematic workflow. This process ensures that data is acquired, processed, and interpreted in a logical and scientifically valid manner.
References
- 1. rsc.org [rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. fiveable.me [fiveable.me]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. hmdb.ca [hmdb.ca]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of Methyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-aminophenyl)acetate is a compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural elucidation and characterization are paramount to ensure the purity, identity, and quality of synthesized molecules. This guide provides an in-depth technical overview of two primary analytical techniques for its characterization: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. As a Senior Application Scientist, this document is structured to offer not just procedural steps but a deeper understanding of the underlying principles and expected outcomes, grounded in established scientific literature.
I. Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern, which serves as a molecular fingerprint.
Principle of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the analyte is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).[1] The molecular ion, being energetically unstable, undergoes fragmentation into smaller, charged ions and neutral radicals.[1] The mass spectrometer then separates these ions based on their m/z ratio, generating a mass spectrum that plots relative intensity against m/z.
Expected Mass Spectrum of this compound
The molecular formula for this compound is C9H11NO2, with a molecular weight of 165.19 g/mol .[2][3][4]
Molecular Ion Peak (M+•): The mass spectrum is expected to show a distinct molecular ion peak at m/z 165 .[2] The presence of a nitrogen atom means the molecular weight is an odd number, which is consistent with the Nitrogen Rule in mass spectrometry.[5]
Key Fragmentation Pathways: The fragmentation of this compound is dictated by the stability of the resulting carbocations and neutral losses. The primary fragmentation patterns are influenced by the functional groups present: the aromatic amine and the methyl ester.
-
Loss of the Methoxycarbonyl Radical (•COOCH3): A common fragmentation for methyl esters is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methoxycarbonyl radical (m/z 59). This would result in a fragment ion at m/z 106 . This fragment, the 4-aminobenzyl cation, is resonance-stabilized.
-
Loss of the Methanol (CH3OH): While less common as a primary fragmentation, loss of a neutral methanol molecule (m/z 32) from the molecular ion can occur, leading to a fragment at m/z 133 .
-
Formation of the Tropylium Ion: A characteristic fragmentation of compounds containing a benzyl group is the formation of the highly stable tropylium ion (C7H7+) at m/z 91 . This can arise from rearrangement and fragmentation of the aminobenzyl portion of the molecule.
-
Cleavage of the C-C bond adjacent to the aromatic ring: Alpha-cleavage next to the aromatic ring can lead to the formation of a fragment at m/z 120 , corresponding to the [M - CH2CO]+• ion.[2]
Experimental Protocol: Electron Ionization GC-MS
This protocol outlines the general steps for acquiring an EI mass spectrum using a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation
The resulting mass spectrum should be compared against a reference database, such as the NIST Mass Spectrometry Data Center, for confirmation.[2] The relative abundances of the fragment ions provide a unique pattern for unambiguous identification.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 165 | [M]+• | - |
| 120 | [C7H6NO]+ | •CH2CO |
| 106 | [C7H8N]+ | •COOCH3 |
| 91 | [C7H7]+ | C2H4N |
II. Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule's vibrations. It is an excellent tool for identifying the functional groups present in a molecule.
Principle of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. These vibrations include stretching (symmetric and asymmetric) and bending. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).
Expected IR Spectrum of this compound
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary functional groups: the aromatic amine (N-H), the ester (C=O and C-O), the aromatic ring (C=C and C-H), and the aliphatic C-H bonds.
Key Vibrational Modes:
-
N-H Stretching (Amine): Primary aromatic amines typically show two distinct bands in the region of 3500-3300 cm⁻¹ .[6] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C=O Stretching (Ester): A strong, sharp absorption band is expected around 1735 cm⁻¹ for a saturated aliphatic ester.[7]
-
C-O Stretching (Ester): Esters also exhibit strong C-O stretching bands in the fingerprint region, typically between 1300-1000 cm⁻¹ .[7][8]
-
Aromatic C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹ .[9][10]
-
Aromatic C-H Stretching: These absorptions appear just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹ .[8][9]
-
Aliphatic C-H Stretching: The C-H stretching of the methylene (-CH2-) and methyl (-CH3) groups will be observed in the 3000-2850 cm⁻¹ region.[8]
-
N-H Bending (Amine): An N-H bending vibration is expected around 1650-1580 cm⁻¹ .[8]
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern of the aromatic ring can be inferred from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[8] For a 1,4-disubstituted (para) benzene ring, a strong band is expected between 850-800 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Data Interpretation
The positions and relative intensities of the absorption bands in the IR spectrum should be correlated with the known characteristic frequencies of the functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~3000-2850 | C-H Stretch | Aliphatic (CH2, CH3) |
| ~1735 | C=O Stretch | Ester |
| ~1620 | N-H Bend | Primary Amine |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1300-1000 | C-O Stretch | Ester |
| ~850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |
III. Integrated Spectroscopic Analysis Workflow
A robust characterization of this compound involves a synergistic approach, utilizing both MS and IR data to build a comprehensive and self-validating structural profile.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 39552-81-3 | this compound - Synblock [synblock.com]
- 4. Matrix Scientific METHYL-(4-AMINOPHENYL)ACETATE MF C9H11NO2 MW 165.19 CAS | Fisher Scientific [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
Introduction: Contextualizing Methyl 2-(4-aminophenyl)acetate
An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-(4-aminophenyl)acetate
This compound is an organic compound characterized by a primary aromatic amine and a methyl ester functional group.[1] Its relevance in the pharmaceutical industry is significant, primarily as a known process-related impurity and potential degradant in the synthesis of active pharmaceutical ingredients (APIs) such as Vibegron.[1][2][3] Understanding the physicochemical properties of such impurities is not merely an academic exercise; it is a critical component of drug development and regulatory compliance. The presence and quantity of impurities can directly impact the safety, efficacy, and stability of the final drug product.[2]
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive analysis of the solubility and stability profile of this compound. We will delve into the anticipated behavior of this molecule in various solvent systems and under common environmental and manufacturing stresses, grounding our discussion in fundamental chemical principles and established regulatory frameworks, particularly the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Part 1: Solubility Profile - A Predictive Analysis
-
Aqueous Solubility: The primary aromatic amine (pKa of aniline is ~4.6) allows the molecule to be protonated under acidic conditions, forming an ammonium salt. This salt form would exhibit significantly increased solubility in aqueous media. Conversely, in neutral to basic aqueous solutions, the molecule exists in its less soluble free base form.
-
Organic Solubility: The presence of the phenyl ring and the ester moiety suggests good solubility in a range of organic solvents. It is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), alcohols (e.g., methanol, ethanol), and chlorinated solvents (e.g., dichloromethane). Its solubility in non-polar hydrocarbon solvents (e.g., hexanes) is likely to be limited.
Experimental Protocol for Solubility Determination
To establish a definitive solubility profile, a systematic experimental approach is required. The following protocol outlines a standard method for determining the equilibrium solubility.
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents at controlled temperatures.
Methodology:
-
Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., Water, pH 2.0 HCl buffer, pH 7.4 phosphate buffer, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a short period. Then, filter the supernatant through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solids.
-
Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2]
-
Data Reporting: Express solubility in units of mg/mL or mol/L.
This self-validating system ensures that the measured concentration represents the true equilibrium solubility under the specified conditions.
Part 2: Chemical Stability and Degradation Pathways
The stability of an API-related impurity is a critical parameter. Forced degradation, or stress testing, is the cornerstone of this evaluation, designed to identify likely degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[7][8][9] The ICH guidelines Q1A(R2) and Q1B provide the regulatory framework for these studies.[5][6][10] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without being so excessive that it obscures the primary degradation pathways.[5][7][11]
This compound contains two primary loci for degradation: the methyl ester and the primary aromatic amine.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating the Safety Landscape of Methyl 2-(4-aminophenyl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Its Context
Methyl 2-(4-aminophenyl)acetate, a molecule holding a significant position in the landscape of organic synthesis, serves as a versatile building block in the development of various pharmaceutical agents and functional materials. Its structure, featuring both a primary aromatic amine and a methyl ester, imparts a unique reactivity profile that is both valuable and necessitates a thorough understanding of its safety and hazard characteristics. This guide provides a comprehensive overview of the safety, handling, and emergency protocols associated with this compound, designed to empower researchers and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. The causality behind the recommended safety protocols is rooted in the inherent chemical properties of aromatic amines and esters, which can pose specific health hazards upon exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential to cause acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Visualizing Hazard Communication: The GHS Label
The GHS label for this compound provides a quick visual reference to its primary hazards.
Caption: GHS pictogram and signal word for this compound.
Toxicological Profile: Understanding the Risks
Routes of Exposure and Their Effects:
-
Inhalation: Inhalation of dusts or aerosols may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.
-
Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[1] Aromatic amines, as a class, can sometimes be absorbed through the skin, leading to systemic effects, although the extent of this for this compound is not well-documented.
-
Eye Contact: The compound is a serious eye irritant, and contact can result in pain, redness, and potentially, damage to the eye tissue.[1]
-
Ingestion: Ingestion may cause gastrointestinal irritation and other adverse health effects, consistent with its classification as harmful if swallowed.
Chronic Exposure: Data on the chronic toxicity of this compound is limited. However, it is a prudent practice to minimize long-term exposure to any aromatic amine due to the potential for cumulative effects.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring a safe working environment.
Engineering Controls
The primary line of defense is to handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the most appropriate engineering control to prevent the inhalation of dust or vapors.[3] Eyewash stations and safety showers should be readily accessible in any area where the compound is handled.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Caption: Recommended PPE for handling this compound.
Specific PPE Recommendations:
-
Eye Protection: Chemical safety goggles are mandatory.[5][6] In situations with a higher risk of splashing, a face shield should also be worn.[5]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[4] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound.
-
Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[4]
-
Respiratory Protection: Work should be conducted in a fume hood to avoid inhalation.[3] If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Storage Requirements
Proper storage is essential to maintain the integrity of the compound and prevent accidental release.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Given that many aromatic compounds can be sensitive to light and air, storage in a dark, inert atmosphere is a good practice, although not explicitly stated for this specific compound in the search results.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
The following table summarizes the recommended first-aid procedures for different routes of exposure.[2][4]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |
Spill and Leak Cleanup
Proper containment and cleanup of spills are crucial to prevent further exposure and environmental contamination.
Workflow for Spill Response:
References
A Technical Guide to the Characterization of Hygroscopicity in Methyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The propensity of an active pharmaceutical ingredient (API) or intermediate to interact with atmospheric moisture—its hygroscopicity—is a critical physicochemical property that dictates its stability, processability, and overall quality. This guide provides a comprehensive technical framework for the characterization of the hygroscopic nature of Methyl 2-(4-aminophenyl)acetate, a key pharmaceutical intermediate. While specific hygroscopicity data for this molecule is not extensively published, this document establishes a first-principles, systematic workflow. It synthesizes established methodologies, including Dynamic Vapor Sorption (DVS), Karl Fischer (KF) titration, and X-ray Powder Diffraction (XRPD), to build a complete hygroscopic profile. By explaining the causality behind experimental choices and emphasizing a self-validating, multi-technique approach, this guide serves as a robust standard operating procedure for researchers and drug development professionals tasked with evaluating moisture sensitivity in novel or under-characterized pharmaceutical materials.
Introduction: The Physicochemical Challenge of Water
This compound (CAS 39552-81-3) is an organic intermediate featuring a primary aromatic amine and a methyl ester functional group.[1][2] Such functionalities, particularly the amine group, are known to participate in hydrogen bonding, suggesting a potential affinity for water molecules.[3] The interaction with water is a double-edged sword in pharmaceutical development. While essential for solubility and bioavailability, uncontrolled moisture sorption can lead to a cascade of deleterious effects.[4][5] These include:
-
Chemical Degradation: Moisture can facilitate hydrolysis of labile functional groups like esters, leading to the formation of impurities and a reduction in the API's potency.[6][7]
-
Physical Instability: Water can induce solid-state phase transitions, such as converting an anhydrous crystalline form to a hydrate or inducing the crystallization of an amorphous solid.[8][9] These changes can drastically alter solubility, dissolution rates, and bioavailability.[6]
-
Manufacturing and Handling Issues: Highly hygroscopic powders can exhibit poor flowability, caking, and agglomeration, which complicates manufacturing processes like milling, blending, and tableting.[4][5]
Therefore, a thorough and early characterization of a compound's hygroscopic nature is not merely a data-gathering exercise; it is a foundational pillar of risk mitigation in drug development.[10][11] This guide outlines a logical and robust workflow to achieve this characterization for this compound.
A Multi-Modal Experimental Framework for Hygroscopicity Characterization
A single analytical technique is insufficient to fully comprehend a material's interaction with water. A self-validating system, where orthogonal methods confirm and build upon each other's findings, is paramount for scientific integrity. The proposed workflow integrates gravimetric, titrimetric, and structural analysis techniques.
Caption: Integrated workflow for hygroscopicity characterization.
Dynamic Vapor Sorption (DVS): Mapping the Moisture Interaction
DVS is a gravimetric technique that provides the cornerstone of hygroscopicity analysis by measuring the mass change of a sample as it is exposed to a controlled, stepwise ramp of relative humidity (RH) at a constant temperature.[12][13] The resulting sorption (increasing RH) and desorption (decreasing RH) isotherms reveal the extent and nature of water uptake.[14]
-
Sample Preparation: Place 5-15 mg of this compound onto the DVS sample pan. Ensure the sample is a fine, uniform powder.
-
Pre-Analysis Drying: Before starting the sorption/desorption cycle, dry the sample in situ at 25°C and 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002%/min).[14] This establishes a dry reference weight, which is critical for accurate interpretation.[15]
-
Sorption Cycle: Increase the RH in steps of 10% from 0% to 90% RH. At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002%/min for a period of 10-15 minutes).[14]
-
Desorption Cycle: Decrease the RH in steps of 10% from 90% back down to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: Plot the percentage change in mass (%Δm) against the target RH for both sorption and desorption cycles.
The shape of the isotherm provides critical insights:
-
Type I: Indicates monolayer adsorption, typical of microporous materials.
-
Type II/III: Smooth, continuous uptake of water, characteristic of non-porous or macroporous solids absorbing multiple layers of water. This is the most common profile for pharmaceutical solids.
-
Hysteresis: A significant difference between the sorption and desorption curves can indicate capillary condensation or the formation of a metastable hydrate.
-
Sharp Inflections: A sudden, steep increase in mass at a specific RH may signal a phase transition, such as a deliquescence event or the formation of a crystalline hydrate.
Karl Fischer Titration: Quantifying Absolute Water Content
While DVS shows the change in water content, Karl Fischer (KF) titration is the gold standard for determining the absolute amount of water in a sample.[8][16] It is a highly specific and accurate method based on a stoichiometric reaction between water and an iodine-based reagent.[17] This technique is crucial for determining the initial water content of the material and for validating the total water uptake measured by DVS at a specific RH.
Coulometric KF is preferred for its high sensitivity to the low levels of water typically found in pharmaceutical intermediates.[17][18]
-
Instrument Conditioning: Before analysis, the titration cell must be conditioned to remove ambient moisture until a low, stable drift (e.g., ≤10 µ g/min ) is achieved.[18]
-
Sample Introduction: Accurately weigh an appropriate amount of this compound (see table below for guidance) and introduce it directly into the conditioned KF titration vessel.
-
Titration: The instrument electrolytically generates iodine, which reacts with the water from the sample. The endpoint is detected when all water has been consumed.
-
Calculation: The total charge passed is proportional to the amount of iodine generated, which in turn is proportional to the amount of water. The result is typically reported as a weight/weight percentage (% w/w).
| Estimated Water Content | Recommended Sample Size |
| < 0.1% | 1.0 - 2.0 g |
| 0.1% - 0.5% | 0.2 - 1.0 g |
| 0.5% - 2.0% | 0.1 - 0.5 g |
| Table 1: Recommended sample sizes for coulometric Karl Fischer titration based on estimated water content.[18] |
X-ray Powder Diffraction (XRPD): Probing for Structural Changes
Hygroscopicity is not merely about water uptake; it's about the consequences of that uptake. XRPD is an indispensable tool for determining if moisture has induced a change in the solid-state structure of the material.[19] A crystalline solid produces a unique diffraction pattern (a "fingerprint"), while an amorphous material produces a broad, diffuse halo.[19] By comparing the XRPD pattern of the material before and after exposure to humidity, one can definitively identify phase transformations.
-
Initial Scan: Obtain a baseline XRPD pattern of the as-received this compound under ambient conditions.
-
Post-DVS Scan: After the DVS experiment is complete, carefully remove the sample from the pan and acquire another XRPD pattern.
-
In Situ Analysis (Advanced): For a more detailed investigation, use an XRPD instrument equipped with a humidity-controlled sample stage.[9][20] This allows for the collection of diffraction patterns at various RH levels, pinpointing the exact humidity at which a phase change occurs.
-
Data Comparison: Overlay the diffraction patterns. The appearance of new peaks, the disappearance of existing peaks, or significant shifts in peak positions are clear indicators of a solid-state transformation, such as the formation of a hydrate.[9][21]
Caption: Logic diagram for integrating multi-technique data.
Data Synthesis and Classification
The final step is to synthesize the data from all techniques to classify the hygroscopicity of this compound according to established standards, such as the European Pharmacopoeia (Ph. Eur.).[15][22] This classification is based on the percentage weight gain after storing the substance at 25°C and 80% RH for 24 hours.[15] DVS provides a more detailed and kinetic view, but the Ph. Eur. classification provides a standardized descriptor for regulatory and quality control purposes.
| Hygroscopicity Class | Weight Increase (% w/w) at 25°C/80% RH |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Table 2: European Pharmacopoeia Hygroscopicity Classification.[15][22] |
Final Assessment: The integrated data will answer the key questions:
-
How much water is taken up? (from DVS and validated by KF)
-
Under what conditions? (from the DVS isotherm)
-
Is the process reversible? (from DVS hysteresis)
-
Does the water uptake change the material's solid form? (from XRPD)
Mitigation Strategies for Hygroscopic Materials
If this compound is determined to be hygroscopic, several strategies can be employed during drug development to manage its moisture sensitivity.[6][]
-
Environmental Control: Manufacturing, processing, and storage should occur in humidity-controlled environments to prevent unwanted moisture uptake.[4][10]
-
Packaging: Use of high moisture barrier packaging materials, often including desiccants, is essential for maintaining product stability throughout its shelf life.[]
-
Solid-Form Engineering:
-
Salt Formation: Converting the free base to a stable, non-hygroscopic salt form is a common and effective strategy.
-
Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can reduce the material's affinity for water by creating a more stable crystal lattice.[6]
-
-
Formulation: Incorporating excipients that can preferentially absorb moisture or creating a protective barrier through film coating can shield the sensitive API.[6]
Conclusion
Characterizing the hygroscopic nature of a pharmaceutical intermediate like this compound is a critical, proactive step in drug development. It requires a systematic and multi-faceted analytical approach. By integrating the kinetic and equilibrium data from Dynamic Vapor Sorption, the precise quantitative data from Karl Fischer titration, and the crucial structural information from X-ray Powder Diffraction, a complete and reliable hygroscopic profile can be constructed. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based workflow not only allows for accurate classification but also provides the foundational knowledge required to design robust control strategies, ensuring the quality, stability, and efficacy of the final drug product.
References
- 1. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 39552-81-3 | this compound - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. ardena.com [ardena.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. improvedpharma.com [improvedpharma.com]
- 20. CURRENTA: X-ray Diffraction (XRD) and X-ray Structure Analysis [currenta.de]
- 21. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmagrowthhub.com [pharmagrowthhub.com]
Methodological & Application
The Pivotal Role of Methyl 2-(4-aminophenyl)acetate in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-(4-aminophenyl)acetate, a seemingly unassuming aromatic ester, has emerged as a cornerstone building block for the construction of a diverse array of bioactive molecules. Its unique structural features—a reactive primary amine, an activatable methylene group, and a modifiable ester moiety—provide medicinal chemists with a versatile scaffold for the synthesis of complex heterocyclic systems. This guide delves into the critical applications of this compound, providing detailed protocols and mechanistic insights for its utilization in the synthesis of high-value pharmaceutical compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 165.19 g/mol | --INVALID-LINK--[1] |
| CAS Number | 39552-81-3 | --INVALID-LINK--[2] |
| Appearance | Yellow to Brown Liquid | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
The Piperidine-2,6-dione Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine-2,6-dione core is a prominent structural motif found in a number of blockbuster drugs.[3][4] This heterocyclic system serves as a versatile scaffold that can be functionalized to interact with a variety of biological targets. This compound is an ideal precursor for the synthesis of 3-(4-aminophenyl)-substituted piperidine-2,6-diones, a key intermediate for several important pharmaceuticals.
Protocol 1: Synthesis of 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione (Aminoglutethimide)
This protocol outlines a scientifically plausible, multi-step synthesis of Aminoglutethimide, a potent aromatase inhibitor, starting from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.
Step 1: α-Ethylation of this compound
Rationale: The first crucial step is the introduction of an ethyl group at the α-position to the ester. This is achieved via enolate chemistry. The primary amine must be protected to prevent it from interfering with the base used for enolate formation.
Detailed Protocol:
-
Protection of the Aniline:
-
Dissolve this compound (1 eq.) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (TEA, 1.2 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
-
-
Enolate Formation and Ethylation:
-
Dissolve the N-Boc protected intermediate (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq.) to generate the enolate. The choice of a strong base is critical for complete deprotonation.
-
After stirring for 30 minutes at -78 °C, add ethyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-protected Methyl 2-(4-aminophenyl)-2-ethylacetate.
-
Step 2: Amidation and Cyclization to form the Piperidine-2,6-dione Ring
Rationale: The ester and a second amide functionality are required for the final cyclization to the piperidine-2,6-dione. This is achieved by reacting the ethylated intermediate with a suitable amide-forming reagent, followed by an intramolecular cyclization. A robust method involves the reaction with acrylamide in the presence of a strong base.[3][4]
Detailed Protocol:
-
Michael Addition and Intramolecular Cyclization:
-
Dissolve the N-Boc-protected Methyl 2-(4-aminophenyl)-2-ethylacetate (1 eq.) and acrylamide (1.5 eq.) in anhydrous dimethylformamide (DMF).
-
Cool the mixture to -20 °C and add potassium tert-butoxide (KOtBu, 2 eq.) portion-wise, maintaining the temperature below 0 °C. The strong base facilitates both the Michael addition and the subsequent intramolecular cyclization.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-Boc-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione.
-
Step 3: Deprotection to Yield Aminoglutethimide
Rationale: The final step involves the removal of the Boc protecting group to liberate the free amine, yielding the target compound, Aminoglutethimide.
Detailed Protocol:
-
Acid-catalyzed Deprotection:
-
Dissolve the N-Boc protected piperidine-2,6-dione (1 eq.) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Aminoglutethimide.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Application in the Synthesis of Immunomodulatory Drugs (IMiDs)
The 3-(4-aminophenyl)piperidine-2,6-dione scaffold, readily accessible from this compound, is also the core of the highly successful class of immunomodulatory drugs (IMiDs), including Pomalidomide. These drugs are crucial in the treatment of multiple myeloma.
Conceptual Synthetic Pathway to Pomalidomide Precursors
While specific industrial syntheses may vary, a logical and scientifically sound approach to a key precursor for Pomalidomide can be envisioned starting from the product of Protocol 1, Step 2 (N-Boc-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione).
-
Nitration of the Phenyl Ring: The aromatic ring can be selectively nitrated at the position para to the piperidine-2,6-dione substituent.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine, yielding a diamino-functionalized intermediate.
-
Phthaloylation: The newly introduced amino group can be reacted with a suitable phthalic anhydride derivative to construct the phthalimide moiety characteristic of Pomalidomide.
-
Deprotection: Finally, removal of the Boc protecting group would yield a key intermediate for the synthesis of Pomalidomide and its analogs.
Mechanisms of Action and Signaling Pathways
Aminoglutethimide: Aromatase Inhibition
Aminoglutethimide exerts its therapeutic effect in hormone-sensitive breast cancer by inhibiting the enzyme aromatase (cytochrome P450 19A1).[5][6][7] Aromatase is responsible for the final step in the biosynthesis of estrogens from androgens. By blocking this enzyme, Aminoglutethimide reduces the levels of circulating estrogens, thereby depriving estrogen-receptor-positive cancer cells of a key growth stimulus.[5]
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. P(NMe2)3-Mediated Umpolung Alkylation and Nonylidic Olefination of α-Keto Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 6. Aminoglutethimide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Aminoglutethimide - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Methyl 2-(4-aminophenyl)acetate in Analgesic Synthesis
Abstract
Methyl 2-(4-aminophenyl)acetate is a versatile chemical intermediate of significant value in pharmaceutical research and development, particularly in the synthesis of analgesic compounds. Its bifunctional nature, possessing both a reactive primary aromatic amine and a methyl ester, makes it an ideal scaffold for building a diverse range of molecules, most notably derivatives of arylacetic acid, a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of potential analgesics. We will explore its role as a core building block, detail robust synthetic protocols for its derivatization, explain the mechanistic rationale behind experimental choices, and discuss the biological context of the synthesized compounds.
Introduction: The Strategic Importance of Arylacetic Acid Scaffolds
The quest for effective and safe analgesic agents is a cornerstone of medicinal chemistry. Among the most widely used non-narcotic analgesics are the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), a class of compounds whose therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] By blocking COX-1 and/or COX-2, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2]
The arylacetic acid motif is a privileged scaffold found in many potent NSAIDs, including diclofenac and indomethacin.[2][3] The synthesis of these and novel related structures relies on the strategic use of chemical intermediates—stable compounds that act as essential building blocks in the multi-step construction of an Active Pharmaceutical Ingredient (API).[4][5]
This compound (CAS No: 674-362-9) emerges as a particularly strategic intermediate for this purpose.[6] Its structure features:
-
A phenylacetate core , which is the foundational element of many arylacetic acid NSAIDs.
-
A primary aromatic amine (-NH₂) group , which serves as a highly reactive handle for introducing structural diversity, most commonly through N-acylation or N-arylation reactions.
-
A methyl ester (-COOCH₃) group , which can act as a protecting group for the carboxylic acid or be readily hydrolyzed to yield the free acid—the active pharmacophore for COX inhibition.
This guide will focus on leveraging these features to synthesize potential analgesic compounds.
Core Synthetic Strategy: N-Acylation of the Amine Functionality
The most direct synthetic application of this compound involves the acylation of its nucleophilic amine group. This reaction forms a stable amide bond and is a fundamental step in creating analogs of widely used drugs. The process is analogous to the industrial synthesis of acetaminophen, which involves the N-acylation of p-aminophenol. By reacting this compound with various acylating agents (e.g., acid chlorides or anhydrides), a library of novel compounds can be generated for screening.
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of an N-acylated derivative, Methyl 2-(4-acetamidophenyl)acetate, as a representative example. This procedure can be adapted for other acylating agents.
Objective: To synthesize Methyl 2-(4-acetamidophenyl)acetate by reacting this compound with acetyl chloride.
Causality Behind Experimental Design:
-
Reagents: Acetyl chloride is chosen as the acylating agent for its high reactivity. A base, triethylamine (TEA), is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
Solvent: Dichloromethane (DCM) is an excellent aprotic solvent that dissolves the reactants but does not participate in the reaction.
-
Temperature Control: The reaction is initiated at 0 °C (ice bath) because the acylation is highly exothermic. Slow, dropwise addition of the reactive acetyl chloride prevents side reactions and ensures controlled conversion.
-
Work-up: The aqueous work-up sequence is designed to remove impurities. A wash with dilute HCl removes unreacted TEA, a wash with saturated sodium bicarbonate removes any remaining acidic impurities, and a final wash with brine removes residual water and salts before drying.
Materials & Equipment:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the reaction mixture dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure Methyl 2-(4-acetamidophenyl)acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The IR spectrum should show a characteristic amide C=O stretch (approx. 1660 cm⁻¹) and an N-H stretch (approx. 3300 cm⁻¹).
Unmasking the Active Pharmacophore: Ester Hydrolysis
For the synthesized derivatives to function as typical arylacetic acid NSAIDs, the methyl ester must be converted to the free carboxylic acid. This is achieved through saponification (base-catalyzed hydrolysis), followed by acidification. The resulting carboxylic acid is the functional group that typically interacts with the active site of the COX enzymes.
Protocol 2: Saponification of the Methyl Ester
Objective: To hydrolyze the methyl ester of an N-acylated derivative to its corresponding carboxylic acid.
Causality Behind Experimental Design:
-
Reagents: A strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used to attack the electrophilic carbonyl carbon of the ester, initiating hydrolysis.[7]
-
Solvent System: A mixture of methanol and water is commonly used. Methanol helps to dissolve the organic ester, while water is the nucleophile (as hydroxide) and dissolves the base.
-
Acidification: After saponification, the product exists as a carboxylate salt. A strong acid like HCl is required to protonate the salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution, which facilitates its isolation.[7]
Materials & Equipment:
-
N-acylated this compound derivative (from Protocol 1)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
-
Standard laboratory glassware for reflux and extraction
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the ester starting material (1.0 eq.) in methanol in a round-bottom flask.
-
Addition of Base: In a separate beaker, dissolve KOH (2.0-3.0 eq.) in water and add this aqueous solution to the methanolic solution of the ester.
-
Hydrolysis: Heat the reaction mixture to reflux (approx. 60-70 °C) and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water. If no precipitate forms or if the product is not easily filtered, extract the acidified aqueous layer with an organic solvent like ethyl acetate (3x).
-
Drying and Purification: If extracted, dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude solid can be further purified by recrystallization.
Synthetic Workflow Visualization
The following diagram illustrates the two-step process of converting the versatile intermediate into a potential analgesic compound.
References
- 1. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 5. mlunias.com [mlunias.com]
- 6. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
Application Note: The Strategic Role of Methyl 2-(4-aminophenyl)acetate in the Synthesis of Phenylacetic Acid-Derived Anti-Inflammatory Drugs
Abstract & Scope
Methyl 2-(4-aminophenyl)acetate is a pivotal chemical intermediate, primarily recognized for its role as a core structural precursor in the synthesis of several widely used non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structure, featuring a reactive aniline moiety and a methyl ester of a phenylacetic acid derivative, makes it an ideal starting point for constructing more complex molecules like Diclofenac. This application note provides a comprehensive technical guide, detailing the synthesis of the intermediate itself, its subsequent conversion into a representative NSAID, and the essential analytical protocols required for quality control and characterization at each stage. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
Chemical Profile of the Intermediate
Before its application, understanding the fundamental properties of this compound is crucial for handling, reaction optimization, and characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 4-aminophenylacetate | [1][2] |
| CAS Number | 39552-81-3 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Appearance | Colorless to Yellow/Brown Liquid | [2] |
| SMILES | COC(=O)CC1=CC=C(C=C1)N | [1] |
| InChIKey | TVIVLENJTXGRAM-UHFFFAOYSA-N | [1] |
The Synthetic Pathway: From Precursor to a Potent NSAID
The primary application of this compound is in the synthesis of phenylacetic acid derivatives. One of the most prominent examples is its role in some synthetic routes leading to Diclofenac, a potent NSAID used to treat pain and inflammatory diseases.[4] The overall process can be logically divided into two major stages: the synthesis of the key intermediate, and its subsequent elaboration into the final active pharmaceutical ingredient (API).
Diagram 1: Overall Synthesis Workflow This diagram illustrates the high-level transformation from a common starting material to the intermediate, and finally to a Diclofenac analogue.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the intermediate from the commercially available 4-nitrophenylacetic acid. The process involves an initial esterification followed by the reduction of the nitro group.
Step 1: Fischer Esterification of 4-Nitrophenylacetic Acid
-
Objective: To protect the carboxylic acid as a methyl ester, preventing it from interfering in the subsequent reduction step.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitrophenylacetic acid (1.0 eq).
-
Add an excess of dry methanol (approx. 10-15 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.05-0.1 eq).
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-nitrophenylacetate.
-
Step 2: Catalytic Hydrogenation for Nitro Group Reduction
-
Objective: To selectively reduce the aromatic nitro group to a primary amine, yielding the target intermediate.
-
Procedure:
-
Charge a hydrogenation vessel with methyl 4-nitrophenylacetate (1.0 eq) and a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound. Purification can be achieved via column chromatography if necessary.
-
Protocol 2: Application in Diclofenac Synthesis
This protocol demonstrates the use of the synthesized intermediate to produce Diclofenac via a copper-catalyzed N-arylation reaction, known as the Ullmann condensation.
Diagram 2: Ullmann Condensation Mechanism This diagram outlines the key steps in the copper-catalyzed cross-coupling reaction to form the core structure of Diclofenac.
-
Objective: To couple the amine of the intermediate with an aryl halide to form the diarylamine backbone of Diclofenac.[5]
-
Procedure:
-
In a reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), 1-bromo-2,6-dichlorobenzene (or a similar aryl halide) (1.1 eq), a copper(I) catalyst such as CuI (0.1 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]
-
Heat the reaction mixture to a high temperature (typically 120-160°C) for 12-24 hours. The reaction is an example of an Ullmann condensation or Goldberg reaction.[5][6]
-
Monitor the reaction by TLC or HPLC. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is Diclofenac methyl ester.[7]
-
Step 3: Saponification to Diclofenac
-
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, yielding the final API.
-
Procedure:
-
Dissolve the crude Diclofenac methyl ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH) (e.g., 2-3 eq) and stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours.[8]
-
Monitor the hydrolysis by TLC. Once complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or toluene to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3.
-
The Diclofenac acid will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Analytical Characterization & Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of both the intermediate and the final API.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: Used to confirm the molecular structure by analyzing the chemical shift, integration, and multiplicity of protons.
-
Expected Peaks for this compound:
-
Aromatic protons (AA'BB' system): ~6.6-7.1 ppm.
-
Amine protons (-NH₂): Broad singlet, ~3.5-4.0 ppm.
-
Methylene protons (-CH₂-): Singlet, ~3.5 ppm.
-
Methyl ester protons (-OCH₃): Singlet, ~3.6 ppm.
-
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups.
-
Expected Peaks for this compound:
-
N-H stretch (amine): Two peaks around 3350-3450 cm⁻¹.
-
C=O stretch (ester): Strong absorption around 1735 cm⁻¹.
-
C-O stretch (ester): Around 1150-1250 cm⁻¹.
-
-
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the intermediate and final product and for quantifying any impurities.
| Parameter | Typical Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good separation for aromatic compounds of moderate polarity.[9] |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic or phosphoric acid) | A common gradient or isocratic system for APIs. The acid improves peak shape for amines and carboxylic acids.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension.[9] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic rings in the analyte provide strong UV absorbance. DAD allows for peak purity assessment.[11] |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC.[11] |
Expert's Note: Method validation according to ICH guidelines (Q2(R1)) is mandatory in a regulated drug development environment. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Nitro Reduction | Catalyst poisoning; Insufficient hydrogen pressure; Inactive catalyst. | Ensure starting material is pure; Increase H₂ pressure; Use fresh, high-quality Pd/C catalyst. |
| Low Yield in Ullmann Coupling | Reaction temperature too low; Inactive copper catalyst; Poor choice of base or solvent. | Increase reaction temperature incrementally; Use freshly prepared or activated copper catalyst (e.g., CuI); Screen different bases (e.g., Cs₂CO₃) and solvents (e.g., NMP). |
| Incomplete Saponification | Insufficient NaOH; Short reaction time. | Increase the equivalents of NaOH; Extend the reaction time and monitor carefully by TLC/HPLC. |
| Broad or Tailing Peaks in HPLC | Secondary interactions with column silanols; Incorrect mobile phase pH. | Use a column with end-capping; Ensure mobile phase pH is at least 2 units away from the pKa of the analytes. |
Conclusion
This compound is a versatile and economically important intermediate. The protocols and analytical methods detailed herein provide a robust framework for its synthesis and application in the construction of potent anti-inflammatory agents like Diclofenac. A thorough understanding of the reaction mechanisms and rigorous in-process analytical controls are paramount to ensuring a high-yield, high-purity synthesis suitable for pharmaceutical development.
References
- 1. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39552-81-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. CAS 39552-81-3 | this compound - Synblock [synblock.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Diclofenac methyl ester | C15H13Cl2NO2 | CID 519102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. cipac.org [cipac.org]
- 11. cores.emory.edu [cores.emory.edu]
Application Notes & Protocols: Synthesis of PROTAC Degraders for Cancer Research
Introduction: The Dawn of Targeted Protein Degradation
For decades, the primary paradigm in cancer therapy has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins. However, this approach faces limitations, including the difficulty of targeting non-enzymatic proteins and the emergence of drug resistance.[1][2] Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that shifts the paradigm from inhibition to outright elimination.[1][3]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[][5][6] By simultaneously binding to a Protein of Interest (POI) and an E3 ubiquitin ligase, a PROTAC forms a ternary complex.[7][8][9] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[3][10] The PROTAC is then released and can act catalytically to degrade multiple POI molecules.[10] This event-driven mechanism offers significant advantages, including the potential to target "undruggable" proteins and overcome resistance mechanisms.[2][11]
This guide provides a detailed overview of the design principles, synthetic strategies, and validation protocols essential for the successful development of PROTAC degraders in cancer research.
The Architecture of a PROTAC: Design Principles
A PROTAC's efficacy is dictated by the interplay of its three core components: the warhead, the E3 ligase ligand, and the linker.[12] The modular nature of PROTACs allows for systematic optimization of each part to achieve potent and selective degradation.[8][11]
-
The Warhead (POI Ligand): This component binds to the target cancer-associated protein. A wide array of warheads have been developed, often derived from known inhibitors of proteins implicated in cancer, such as kinases (e.g., BTK, EGFR) and bromodomain proteins (e.g., BRD4).[1][7] The binding affinity of the warhead is a factor, but remarkably, high affinity is not always a prerequisite for potent degradation, as the stability of the ternary complex is paramount.[13]
-
The E3 Ligase Ligand: This moiety recruits the E3 ubiquitin ligase. While the human proteome contains over 600 E3 ligases, the vast majority of successful PROTACs recruit Cereblon (CRBN) or von Hippel-Lindau (VHL).[9][10][14] Ligands for these are typically derived from molecules like thalidomide (for CRBN) or are based on the HIF-1α peptide (for VHL).[6][11]
-
The Linker: The linker is not merely a spacer but a critical determinant of PROTAC activity.[7][15] Its length, composition, and attachment points influence the formation and stability of the ternary complex.[15] Common linker structures include flexible polyethylene glycol (PEG) chains and alkyl chains, though more rigid structures are increasingly used to improve pharmacokinetic properties.[][8]
Table 1: Common Components Used in PROTAC Synthesis
| Component | Class | Example Molecule | Target | Key Features |
| E3 Ligase Ligand | CRBN Ligand | Pomalidomide | Cereblon (CRBN) | Widely used, well-characterized synthesis.[6][9] |
| VHL Ligand | VH032 | Von Hippel-Lindau (VHL) | Potent, forms stable ternary complexes.[16][17] | |
| IAP Ligand | Bestatin derivatives | Inhibitor of Apoptosis Proteins (IAP) | Alternative E3 ligase system.[14][18] | |
| Linker | PEG Linkers | PEG3, PEG4, etc. | (Connects Warhead & E3 Ligand) | Improves solubility and cell permeability.[15] |
| Alkyl Chains | C3 to C8 chains | (Connects Warhead & E3 Ligand) | Provides flexibility and variable length.[] | |
| Click Chemistry | Alkyne/Azide handles | (Connects Warhead & E3 Ligand) | Enables modular and efficient synthesis.[7][15][19] | |
| Warhead | Kinase Inhibitor | Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Targets B-cell malignancies.[7] |
| BET Inhibitor | JQ1 | BRD4 | Targets epigenetic readers in cancer.[7] | |
| Receptor Ligand | Enzalutamide | Androgen Receptor (AR) | Targets prostate cancer.[17] |
Synthetic Strategies and Key Methodologies
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. A modular or convergent synthetic route is often preferred, where the warhead, linker, and E3 ligase ligand are synthesized or modified separately before being joined in the final steps.[3] This approach facilitates the rapid generation of a library of PROTACs with varying linkers for optimization.[10]
Core Chemical Reactions
Several key chemical reactions are the workhorses of PROTAC synthesis:
-
Amide Coupling: This is one of the most common methods for connecting the components, typically using coupling reagents like HATU or COMU.[16]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: This highly efficient and selective reaction is ideal for modular synthesis.[7][15][19] It involves reacting an azide-functionalized component with an alkyne-functionalized one to form a stable triazole linker.[7][15] This strategy is excellent for rapidly creating libraries to optimize linker length and composition.[7]
-
Nucleophilic Substitution: Reactions like Williamson ether synthesis or alkylation of amines and thiols are frequently used to attach linkers to the warhead or E3 ligase ligand.[8][16]
General Synthetic Workflow
The assembly of a PROTAC can be approached in several ways, with the choice depending on the complexity of the building blocks and the desired library size.[20]
Detailed Experimental Protocols
Protocol 1: Synthesis of a BRD4-Degrader via Click Chemistry
This protocol describes a representative synthesis of a BRD4-targeting PROTAC using JQ1 as the warhead and a pomalidomide-derived CRBN ligand, connected via a PEG linker using CuAAC click chemistry.
PART A: Preparation of Azide-Functionalized CRBN Ligand
-
Materials: Pomalidomide, 2-(2-azidoethoxy)ethan-1-ol, Di-tert-butyl azodicarboxylate (DBAD), Triphenylphosphine (PPh3), Toluene.
-
Reaction: To a solution of pomalidomide (1 eq.), 2-(2-azidoethoxy)ethan-1-ol (1.2 eq.), and PPh3 (1.5 eq.) in anhydrous toluene, add DBAD (1.5 eq.) portion-wise at 0°C.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the azide-functionalized CRBN ligand.
-
Characterization: Confirm the structure and purity via LC-MS and ¹H NMR.
PART B: Preparation of Alkyne-Functionalized JQ1 Warhead
-
Materials: (+)-JQ1, Propargylamine, HATU, DIPEA, DMF.
-
Reaction: The carboxylic acid precursor of JQ1 is required. To a solution of this JQ1 precursor (1 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3 eq.). Stir for 10 minutes.
-
Conjugation: Add propargylamine (1.5 eq.) to the activated acid and stir at room temperature for 4-6 hours.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity via LC-MS and ¹H NMR.
PART C: Final PROTAC Assembly via CuAAC
-
Materials: Azide-functionalized CRBN ligand (Part A), Alkyne-functionalized JQ1 (Part B), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, tert-Butanol/Water.
-
Reaction: Dissolve the azide (1 eq.) and alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalysis: Add sodium ascorbate (0.3 eq.) followed by CuSO₄·5H₂O (0.1 eq.). Stir vigorously at room temperature for 12-24 hours. The formation of the triazole ring can be monitored by LC-MS.
-
Workup: Dilute the reaction with water and extract with ethyl acetate.
-
Purification: This is a critical step. The final PROTAC must be highly pure for biological assays. Purify using reversed-phase preparative HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).[21]
-
Final Characterization: Lyophilize the pure fractions to obtain the final PROTAC as a solid.[21] Confirm its identity, purity (>95%), and structure by analytical LC-MS, ¹H NMR, and ¹³C NMR.[21]
Protocol 2: Quality Control and Characterization
-
Purity Assessment (HPLC): Use a standardized HPLC method (e.g., C18 column, water/acetonitrile gradient) to determine the purity of the final compound, which should typically be >95%.
-
Identity Confirmation (LC-MS): Confirm the molecular weight of the synthesized PROTAC. The observed mass should match the calculated mass of the expected product.
-
Structural Elucidation (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure.[21] All expected signals should be present with the correct chemical shifts and integrations.[21]
Biological Validation: Confirming PROTAC Activity
Once a PROTAC is synthesized and characterized, its biological activity must be validated. This involves a tiered approach to confirm target engagement, ternary complex formation, and ultimately, target degradation.
Protocol 3: Western Blot for Target Protein Degradation
-
Cell Culture: Plate cancer cells of interest (e.g., MCF7 for ER, LNCaP for AR) in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time (typically 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[22]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.[22]
-
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[22]
Protocol 4: In-Cell Target Ubiquitination Assay
This assay confirms that degradation is occurring via the ubiquitin-proteasome pathway.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50) for a short duration (e.g., 1-4 hours). Crucially, include a co-treatment with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[23]
-
Immunoprecipitation (IP): Lyse the cells and perform immunoprecipitation using an antibody against the POI.[23]
-
Western Blot Analysis: Elute the captured proteins and analyze them by Western blot using an antibody that recognizes ubiquitin.[23] A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.[23]
Challenges and Optimization in PROTAC Synthesis
The development of PROTACs is not without its challenges. Their large molecular weight and complex structures can lead to issues with solubility, cell permeability, and pharmacokinetics.[24][25][26]
-
Solubility: The use of PEG linkers or other hydrophilic moieties can improve the aqueous solubility of PROTACs.[15]
-
The "Hook Effect": At very high concentrations, PROTACs can form unproductive binary complexes (Warhead-POI and Ligand-E3) instead of the required ternary complex, leading to reduced degradation. This underscores the importance of careful dose-response studies.
-
Synthetic Complexity: Multi-step syntheses can be time-consuming and low-yielding.[24] The adoption of modular strategies like click chemistry or solid-phase synthesis can accelerate the process and simplify purification.[10][27]
-
Bioanalysis: The unique properties of PROTACs can make pharmacokinetic analysis challenging. They are prone to in-source fragmentation in mass spectrometry and non-specific binding.[25] Optimized analytical methods are essential for accurate assessment.[25]
Conclusion and Future Perspectives
PROTAC technology is rapidly maturing from a chemical biology tool into a powerful therapeutic modality with several agents now in clinical trials.[28] The success of a PROTAC discovery program hinges on a deep, interdisciplinary understanding of chemistry and biology. The synthetic strategies and validation protocols outlined in this guide provide a robust framework for researchers to design, create, and test novel degraders for cancer therapy. Future innovations will likely focus on expanding the repertoire of usable E3 ligases, developing tissue-selective PROTACs, and improving the "drug-like" properties of these complex molecules to unlock their full therapeutic potential.[2][29]
References
- 1. Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 12. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 13. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 25. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. contractpharma.com [contractpharma.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Enzyme Inhibition Studies in Biochemical Research
Abstract
Enzyme inhibitors are pivotal tools in biochemical research and drug discovery, enabling the elucidation of enzymatic mechanisms, the validation of drug targets, and the development of novel therapeutics.[1] This guide provides a comprehensive overview of the principles and practices of enzyme inhibition studies. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for inhibitor potency determination (IC50) and mechanism of action (MOA) studies. By integrating theoretical principles with practical, field-proven insights, this document aims to equip researchers with the knowledge to design, execute, and interpret enzyme inhibition experiments with scientific rigor.
Introduction: The Central Role of Enzyme Inhibition in Research and Development
Enzymes are biological catalysts that orchestrate the vast majority of chemical reactions essential for life.[2] Their dysregulation is often implicated in the pathophysiology of numerous diseases, making them prime targets for therapeutic intervention.[3] Enzyme inhibitors, molecules that bind to enzymes and reduce their activity, are therefore fundamental to both basic research and pharmaceutical development.[1][4]
The study of enzyme inhibition provides invaluable insights into:
-
Elucidation of Catalytic Mechanisms: Understanding how inhibitors interact with an enzyme can shed light on the structure and function of its active site.[5]
-
Drug Discovery and Development: Many drugs on the market are enzyme inhibitors.[6][7] Inhibition assays are crucial for identifying and characterizing new drug candidates.[8]
-
Target Validation: Demonstrating that inhibiting a specific enzyme produces a desired physiological effect is a key step in validating it as a drug target.
-
Understanding Metabolic Pathways: Inhibitors can be used to block specific steps in metabolic pathways, allowing researchers to study the roles of individual enzymes in complex biological systems.[1]
This application note will guide the user through the critical aspects of designing and conducting robust enzyme inhibition studies, from initial assay development to in-depth mechanistic characterization.
Fundamental Principles of Enzyme Kinetics and Inhibition
A solid understanding of enzyme kinetics is the bedrock of any meaningful inhibition study.[9] The Michaelis-Menten model provides a framework for describing the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[9]
Types of Reversible Enzyme Inhibition
Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified based on their mode of binding to the enzyme and the enzyme-substrate complex.[10] Understanding the type of inhibition is crucial for interpreting experimental data and for guiding drug design efforts.[6]
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[11][12] This form of inhibition can be overcome by increasing the substrate concentration.[6] A competitive inhibitor increases the apparent Km of the enzyme but does not affect the Vmax.[12]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[11][13] It can bind to both the free enzyme and the enzyme-substrate complex with equal affinity.[6] This results in a decrease in Vmax without affecting Km.[10]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site.[6] This type of inhibition is most effective at high substrate concentrations and leads to a decrease in both Vmax and Km.[10]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[13] Mixed inhibitors affect both Vmax and Km.[10]
The following diagram illustrates the different modes of reversible inhibition:
Caption: Modes of reversible enzyme inhibition.
Irreversible Inhibition
Irreversible inhibitors typically form a covalent bond with the enzyme, leading to its permanent inactivation.[14] Time-dependent inhibition is a characteristic of this type of inhibitor.[6]
Experimental Design and Assay Development
A well-designed enzymatic assay is critical for obtaining reliable and reproducible inhibition data.[2]
Key Considerations for Assay Development
-
Enzyme and Substrate: Ensure the purity and stability of the enzyme and substrate.[2] The substrate concentration used in the assay will influence the apparent potency of the inhibitor, especially for competitive inhibitors.[15]
-
Buffer Conditions: Optimize pH, temperature, and ionic strength to ensure optimal enzyme activity and stability.[9]
-
Cofactors: Include any necessary cofactors for enzyme activity.[2]
-
Detection Method: Choose a sensitive and reliable method to measure either substrate consumption or product formation over time.[16] Common methods include spectrophotometry, fluorometry, and luminometry.[9][16]
Determining Initial Velocity
It is crucial to measure the initial reaction velocity (v₀), where the reaction rate is linear with time.[2] This is because the rate of an enzymatic reaction typically decreases over time due to factors like substrate depletion, product inhibition, or enzyme instability.[17]
The following workflow outlines the steps for developing a robust enzyme assay:
Caption: Workflow for enzyme assay development.
Protocol: Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[18] It is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3][19]
Materials
-
Purified enzyme
-
Substrate
-
Inhibitor stock solution (typically in DMSO)
-
Assay buffer
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Microplates (e.g., 96-well or 384-well)
Step-by-Step Protocol
-
Prepare Reagents:
-
Prepare a series of inhibitor dilutions from the stock solution. It is recommended to use at least 8-10 concentrations to generate a complete dose-response curve.[6] A 1-in-3 serial dilution is common.[20]
-
Prepare the enzyme solution at a concentration that gives a robust and linear signal over the desired reaction time.
-
Prepare the substrate solution. For initial IC50 determination, a substrate concentration at or below the Km is often used to facilitate the identification of competitive inhibitors.[2]
-
-
Assay Setup:
-
Add the assay buffer to all wells of the microplate.
-
Add the inhibitor dilutions to the appropriate wells. Include a control with no inhibitor (vehicle control, e.g., DMSO).
-
Add the enzyme to all wells and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) to allow for binding equilibrium to be reached.[20]
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Collection:
-
Measure the reaction progress by monitoring the signal (e.g., absorbance, fluorescence) over time. For kinetic assays, collect data at multiple time points to determine the initial velocity. For endpoint assays, stop the reaction after a fixed time and measure the final signal.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Normalize the data by expressing the velocity at each inhibitor concentration as a percentage of the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.[2][18]
-
Data Presentation
| Inhibitor Conc. (µM) | Initial Velocity (RFU/min) | % Inhibition |
| 0 (Control) | 1000 | 0 |
| 0.01 | 950 | 5 |
| 0.1 | 800 | 20 |
| 1 | 520 | 48 |
| 10 | 150 | 85 |
| 100 | 50 | 95 |
Note: The IC50 value is dependent on the experimental conditions, particularly the substrate concentration.[15][19] Therefore, it is crucial to report these conditions alongside the IC50 value.
Protocol: Elucidating the Mechanism of Action (MOA)
Determining the mechanism of action (MOA) of an inhibitor provides deeper insight into how it interacts with the enzyme.[6] This is typically achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Km and Vmax.[6]
Experimental Approach
The experimental design involves measuring the initial reaction velocity at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.[6]
Step-by-Step Protocol
-
Prepare Reagents:
-
Prepare a range of substrate concentrations, typically spanning from 0.5 x Km to 5-10 x Km.[6]
-
Prepare several fixed concentrations of the inhibitor (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50).
-
-
Assay Setup and Execution:
-
For each inhibitor concentration (including a zero-inhibitor control), perform a full substrate titration curve.
-
Follow the general assay procedure outlined in the IC50 determination protocol.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[S]).[21] The pattern of the lines at different inhibitor concentrations is indicative of the inhibition mechanism.[21]
-
The following diagram illustrates the expected Lineweaver-Burk plots for different inhibition types:
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.biobide.com [blog.biobide.com]
- 5. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
- 11. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enzyme assay - Wikipedia [en.wikipedia.org]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. courses.edx.org [courses.edx.org]
- 20. portlandpress.com [portlandpress.com]
- 21. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Note: A Protocol for Screening and Characterization of Methyl 2-(4-aminophenyl)acetate Using Radioligand Receptor Binding Assays
Abstract
This application note provides a comprehensive framework for investigating the receptor binding profile of the small molecule, Methyl 2-(4-aminophenyl)acetate. Given the absence of a well-defined primary biological target for this compound, we present a detailed, adaptable protocol for a competitive radioligand binding assay. This method serves as a gold standard for both screening novel compounds against known receptors and for characterizing the affinity of a ligand for a specific target.[1][2] We outline the foundational principles of saturation and competition binding assays, provide step-by-step protocols for receptor membrane preparation and assay execution via the rapid filtration method, and detail the subsequent data analysis required to determine key affinity parameters such as the inhibition constant (Kᵢ). This guide is intended for researchers in pharmacology and drug development seeking to elucidate the molecular interactions of uncharacterized small molecules.
Introduction
This compound (PubChem CID: 2761030) is a small organic molecule belonging to the aminophenylacetic acid ester family.[3] While related compounds like 4-aminophenylacetic acid have been noted as inhibitors of the epithelial peptide transporter PepT1 and as precursors for compounds with antimicrobial or anti-inflammatory activity, the specific biological targets of this compound remain largely uncharacterized.[4][5]
A critical first step in the pharmacological evaluation of any novel compound is the identification and characterization of its molecular targets. Receptor binding assays are fundamental tools in this process, providing quantitative data on the interaction between a ligand and a receptor.[6][7] These assays are essential for determining drug affinity, assessing specificity, and understanding structure-activity relationships that guide drug discovery.[6]
Radioligand binding assays, in particular, are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their high sensitivity, robustness, and versatility.[1][2] This note details a competitive binding assay protocol, which is a powerful and efficient method for determining the relative binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound—in this case, this compound—by measuring its ability to displace a radiolabeled ligand of known affinity from a receptor.[1][2][8]
Foundational Principles of Receptor Binding Assays
The protocols described herein are based on the law of mass action, which governs the reversible binding of a ligand to a receptor.[9] Two primary types of assays are employed to fully characterize these interactions: saturation and competition assays.
Saturation Binding Assays
Before evaluating an unlabeled test compound, it is crucial to characterize the interaction between the radioligand and the receptor preparation. A saturation binding experiment is performed by incubating the receptor source with increasing concentrations of a radioligand until equilibrium is reached.[1][10] This allows for the determination of two key parameters:
-
Kₐ (Equilibrium Dissociation Constant): A measure of the radioligand's affinity for the receptor. It is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[9] A lower Kₐ value indicates higher affinity.
-
Bₘₐₓ (Maximum Receptor Density): The total concentration of receptor binding sites in the preparation, typically expressed as pmol/mg of protein.[9][11]
This information is essential for designing a valid competition binding assay.[11]
Competition Binding Assays
Competition assays are used to determine the affinity of an unlabeled test compound (the "competitor") for a receptor.[8] In this format, a fixed concentration of radioligand (typically at or below its Kₐ) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[11][12]
The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. The data are used to calculate the IC₅₀ (Half Maximal Inhibitory Concentration) , which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[8] The IC₅₀ value is then converted to the Kᵢ (Inhibition Constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11][13] The Kᵢ represents the true binding affinity of the test compound for the receptor.
Figure 1: Principle of the competitive receptor binding assay.
Experimental Workflow Overview
Figure 2: Overall experimental workflow for determining compound affinity.
Materials and Reagents
-
Test Compound: this compound
-
Receptor Source: Cultured cells expressing the target receptor or tissue homogenate.
-
Radioligand: A high-affinity, high-specificity radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).[12]
-
Non-specific Binding Agent: An unlabeled ligand known to bind with high affinity to the target receptor, used at a high concentration (e.g., 1000x Kᵢ).[12]
-
Assay Buffer: Buffer appropriate for the receptor system (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation Fluid: For liquid scintillation counting.
-
Equipment:
-
Homogenizer (e.g., Dounce or Polytron)
-
Refrigerated Centrifuge
-
Multi-channel Pipettes
-
Incubator or Water Bath
-
Cell Harvester / Vacuum Filtration Manifold[14]
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C)
-
Scintillation Vials
-
Liquid Scintillation Counter
-
Protein Assay Kit (e.g., BCA or Bradford)
-
Detailed Experimental Protocols
Protocol 1: Receptor Membrane Preparation
Causality: This protocol isolates the cell membranes containing the target receptors from other cellular components, providing a concentrated and stable source of receptors for the binding assay.
-
Cell Harvesting: Harvest cultured cells by scraping or centrifugation. For tissues, dissect and place in ice-cold homogenization buffer.
-
Homogenization: Resuspend the cell pellet or tissue in ice-cold homogenization buffer and homogenize thoroughly.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Saturation Binding Assay
Causality: This protocol determines the Kₐ and Bₘₐₓ of the radioligand, which are essential parameters for setting up the subsequent competition assay and for calculating the Kᵢ of the test compound.[11][13]
-
Assay Setup: Prepare triplicate sets of tubes for each concentration of radioligand.
-
Total Binding (TB): Add assay buffer, a known amount of membrane protein (e.g., 20-100 µg), and the radioligand at varying concentrations (e.g., 8-12 concentrations spanning 0.1x to 10x the expected Kₐ).[2]
-
Non-specific Binding (NSB): Prepare identical tubes to TB, but also add a high concentration of an unlabeled competitor (e.g., 1000-fold higher than the radioligand Kₐ) before adding the radioligand.[11] This measures binding to non-receptor components.
-
-
Incubation: Incubate all tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time must be determined empirically.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through a glass fiber filter using a cell harvester.[14][15] The filter traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Protocol 3: Competition Binding Assay with this compound
Causality: This is the core experiment to determine the affinity of the test compound. By competing against a known radioligand, we can quantify its ability to bind to the receptor.
-
Prepare Test Compound Dilutions: Prepare a serial dilution series of this compound in assay buffer (e.g., 10-12 concentrations spanning from 10⁻¹¹ M to 10⁻⁴ M).
-
Assay Setup: Prepare triplicate tubes for each condition.
-
Total Binding (TB): Add assay buffer, membrane protein, and a single, fixed concentration of radioligand (ideally ≤ Kₐ value determined from the saturation assay).[11]
-
Non-specific Binding (NSB): Add assay buffer, membrane protein, a high concentration of the unlabeled competitor (as in the saturation assay), and the fixed concentration of radioligand.
-
Competition Tubes: Add assay buffer, membrane protein, the fixed concentration of radioligand, and an aliquot from each dilution of this compound.
-
-
Incubation, Termination, and Counting: Follow steps 2-5 from the Saturation Binding Assay Protocol.
Data Analysis and Interpretation
Saturation Assay Data
-
Calculate Specific Binding: For each radioligand concentration, calculate the average specific binding:
-
Specific Binding (DPM) = Total Binding (DPM) - Non-specific Binding (DPM)[11]
-
-
Data Plotting: Plot Specific Binding against the concentration of the free radioligand.
-
Non-linear Regression: Fit the data to a one-site binding (hyperbola) model using software like GraphPad Prism. This will directly yield the Kₐ and Bₘₐₓ values.[13]
| [Radioligand], nM | Total Binding (DPM) | NSB (DPM) | Specific Binding (DPM) |
| 0.1 | 1,500 | 500 | 1,000 |
| 0.5 | 4,500 | 650 | 3,850 |
| 1.0 | 7,000 | 800 | 6,200 |
| 5.0 | 12,500 | 1,500 | 11,000 |
| 10.0 | 14,000 | 2,500 | 11,500 |
| 20.0 | 15,000 | 4,500 | 10,500 |
| Table 1: Example of saturation binding data. |
Competition Assay Data
-
Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition of specific binding:
-
% Inhibition = 100 x (1 - [(DPM_sample - DPM_NSB) / (DPM_TB - DPM_NSB)])
-
-
Data Plotting: Plot the % Inhibition against the logarithm of the molar concentration of this compound.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) model to determine the log(IC₅₀), from which the IC₅₀ is calculated.
-
Calculate Kᵢ: Convert the experimentally determined IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[11][16]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Where:
-
[L] is the concentration of radioligand used in the assay.
-
Kₐ is the dissociation constant of the radioligand (determined from the saturation assay).
-
-
| [Test Compound], M | DPM | % Inhibition |
| 1.00E-10 | 9,850 | 2.1% |
| 1.00E-09 | 9,200 | 9.4% |
| 1.00E-08 | 7,500 | 28.4% |
| 1.00E-07 | 4,950 | 56.5% |
| 1.00E-06 | 2,100 | 88.0% |
| 1.00E-05 | 1,150 | 98.2% |
| Table 2: Example of competition binding data (assuming TB=10,000 DPM and NSB=1,000 DPM). |
Troubleshooting
Figure 3: Troubleshooting guide for common receptor binding assay issues.
Conclusion
The protocols detailed in this application note provide a robust and scientifically rigorous method for screening and characterizing the receptor binding affinity of this compound or any other novel small molecule. By first performing a saturation assay to define the radioligand-receptor interaction, a well-controlled competition assay can be designed to accurately determine the IC₅₀ and subsequently the Kᵢ of the test compound. This quantitative data is invaluable for identifying potential molecular targets, guiding lead optimization efforts, and building a comprehensive pharmacological profile in the early stages of drug discovery.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
- 5. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. studylib.net [studylib.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Filter-binding assay [gene.mie-u.ac.jp]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Methods for removing carbonyl impurities from Methyl 2-(4-aminophenyl)acetate
A Guide to Identifying and Removing Carbonyl Impurities
This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing challenges with carbonyl impurities in Methyl 2-(4-aminophenyl)acetate. The content is structured to provide both high-level strategy and detailed, actionable protocols to ensure the highest purity of your final compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature, detection, and general strategies for removing carbonyl impurities.
Q1: What are the typical sources and types of carbonyl impurities related to this compound?
Carbonyl impurities (aldehydes and ketones) in active pharmaceutical ingredient (API) synthesis are common and can originate from several sources. For a compound like this compound, likely sources include:
-
Starting Materials: Impurities present in the precursors used for the synthesis.
-
Side Reactions: Incomplete reactions or alternative reaction pathways during synthesis, such as the partial oxidation of related alcohols or alkyl groups.
-
Degradation: Oxidative degradation of the product or intermediates during workup or storage, especially given the presence of a reactive primary aromatic amine.[1][2]
Common carbonyl impurities are often low-molecular-weight, volatile compounds like formaldehyde or acetaldehyde, or structurally related aromatic aldehydes.
Q2: How can I reliably detect and quantify carbonyl impurities in my sample?
A multi-technique approach is recommended for comprehensive impurity profiling.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for separation and quantification. Coupling these with Mass Spectrometry (LC-MS or GC-MS) is crucial for identifying the exact molecular weight and structure of unknown impurities.[3]
-
Spectroscopic Methods: While Infrared (IR) spectroscopy can indicate the presence of a C=O bond (typically a strong absorption around 1700 cm⁻¹), it often struggles to distinguish specific impurities in a mixture. ¹³C NMR spectroscopy is more powerful for structural elucidation.
-
Derivatization for Analysis: For trace-level detection, derivatization is the gold standard. Reacting the sample with an agent like 2,4-dinitrophenylhydrazine (DNPH) converts carbonyls into highly chromophoric hydrazones.[4][5] These derivatives are easily detected and quantified at low levels using HPLC-UV.[6][7]
Q3: What are the primary strategies for removing carbonyl impurities from an aromatic amine?
There are three main strategies, each with its own advantages:
-
Derivatization and Extraction: This involves selectively reacting the carbonyl impurity with a reagent to dramatically change its chemical properties (e.g., polarity), allowing for its easy removal via liquid-liquid extraction. A key advantage is the potential for high selectivity.
-
Chromatographic Purification: Methods like flash column chromatography or preparative HPLC can separate impurities based on differences in their affinity for a stationary phase.[8] This is a versatile but potentially less scalable method.
-
Reductive Treatment: Using a mild reducing agent to convert the carbonyl (aldehyde/ketone) to an alcohol. This changes its polarity for easier separation. However, selectivity is a major concern, as the reducing agent must not affect the ester or other functional groups on the target molecule.
Q4: Can the primary amine of my target molecule, this compound, interfere with the purification process?
Yes, this is a critical consideration. The nucleophilic primary amine on your target molecule can potentially compete with the intended reaction, especially in methods involving derivatization. For example, it can react with aldehydes to form imines. Therefore, any chosen method must either be highly selective for the carbonyl impurity or be performed under conditions (e.g., controlled pH) that minimize side reactions with the desired product.
Section 2: Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: My initial analysis (HPLC, GC-MS) shows significant carbonyl contamination. Where should I start?
Answer: The first step is to fully characterize the impurity before attempting bulk removal. A logical workflow can help guide your decision.
-
Identify the Impurity: Use GC-MS or LC-MS to determine the molecular weight and, if possible, the structure of the major carbonyl contaminant(s).[3]
-
Assess Physical Properties: Based on the identity, determine key properties. Is it a highly volatile aldehyde (e.g., acetaldehyde)? Is it a larger, less polar ketone?
-
Select a Strategy: Use the information gathered to choose the most appropriate purification method, as outlined in the flowchart below. For general-purpose removal of unknown carbonyls, the Derivatization and Extraction method (Protocol 2) is often the most robust starting point.
dot
Caption: Troubleshooting flowchart for purification method selection.
Problem 2: I tried a simple aqueous wash, but the impurity remains. Why didn't it work and what's next?
Answer: Simple carbonyl impurities, especially those that are not extremely small (like formaldehyde), can have significant solubility in organic solvents and will not be efficiently removed by washing with water alone.
The solution is to chemically modify the impurity to make it highly water-soluble. By reacting the carbonyl with a reagent like hydroxylamine, you convert it into an oxime.[9] This derivative is significantly more polar and often ionic (as a salt), allowing it to be easily extracted into an aqueous phase, leaving your purified product in the organic layer. Proceed with Protocol 2: Bulk Removal via Hydroxylamine Derivatization .
Problem 3: I attempted purification by derivatization with an amino compound, but my product yield is very low. What went wrong?
Answer: Low yield after a derivatization/extraction procedure typically points to one of three issues:
-
Product Reactivity: The primary amine on your this compound may have reacted with the derivatizing agent or formed side products. This is especially a risk if harsh conditions (high temperature, very high/low pH) are used.
-
Physical Loss During Workup: Your desired product may have been partially extracted into the aqueous phase, especially if incorrect pH or solvent conditions were used. Aromatic amines have basic properties and can be protonated and drawn into an acidic aqueous layer.
-
Incomplete Phase Separation: Emulsions during the liquid-liquid extraction can trap the product, leading to physical loss.
Solutions:
-
Control the pH: When using hydroxylamine hydrochloride, a base is added to free the hydroxylamine nucleophile. However, the pH should not drop below ~4.5, as this deactivates the reagent.[9] Crucially, do not make the solution strongly acidic, as this will protonate your product and pull it into the aqueous layer.
-
Optimize Extraction: Use a saturated brine (NaCl) solution as the aqueous phase to reduce the solubility of your organic product in the water layer (salting-out effect).
-
Verification Step: Before discarding any aqueous layer, spot it on a TLC plate against your starting material to ensure no product is being lost.
Problem 4: My final product still shows trace carbonyls after purification. How do I achieve higher purity (>99.5%)?
Answer: Achieving exceptionally high purity often requires an orthogonal, secondary purification step. If you first used a chemical method like derivatization, a final "polishing" step using a physical method is highly effective.
-
Recommendation: Perform column chromatography (Protocol 3 ) on the material obtained from the derivatization/extraction. The derivatization will have removed the bulk of the carbonyl impurity, making the subsequent chromatographic separation of any remaining trace impurities much more efficient.
-
Alternative: Recrystallization can also be effective if a suitable solvent system can be found that leaves the trace impurities in the mother liquor.
Section 3: Detailed Experimental Protocols
Protocol 1: Analytical Detection of Carbonyl Impurities via DNPH Derivatization and HPLC-UV
This protocol allows for the sensitive detection and quantification of carbonyl impurities. It is based on the widely used DNPH derivatization method.[4][6]
Materials:
-
Sample of this compound
-
DNPH solution (commercially available or prepared in acetonitrile/acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector (set to 360 nm)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dissolve a known quantity of your this compound sample in acetonitrile to a final concentration of ~1 mg/mL.
-
Derivatization: To 1 mL of your sample solution, add 1 mL of the DNPH reagent solution. Vortex the mixture and allow it to react at room temperature for at least 1 hour.
-
Analysis: Inject the derivatized sample onto the HPLC system.
-
HPLC Conditions:
-
Interpretation: The appearance of new, sharp peaks (not present in a blank DNPH injection) indicates the presence of carbonyl-DNPH derivatives. Quantification can be performed against commercially available carbonyl-DNPH standards.
Protocol 2: Bulk Removal of Carbonyl Impurities via Hydroxylamine Derivatization and Liquid-Liquid Extraction
This protocol converts carbonyl impurities into water-soluble oximes for removal. It is adapted from a process proven effective for purifying esters.[9]
| Reagent/Parameter | Recommended Quantity/Setting | Rationale |
| Contaminated Product | 10 g | Starting amount for bench-scale purification. |
| Solvent (e.g., Ethyl Acetate) | 100 mL | Dissolves the product, immiscible with water. |
| Hydroxylamine Hydrochloride | 1.0 - 1.5 molar equivalents (to impurity) | The primary reagent for derivatization. Use an excess. |
| Base (e.g., Sodium Bicarbonate) | Add until pH is 5.0 - 6.0 | Frees hydroxylamine from its salt.[9] |
| Reaction Temperature | 25 - 40 °C | Mild conditions to prevent side reactions. |
| Reaction Time | 1 - 2 hours | Sufficient for complete derivatization. |
| Extraction Solution | Saturated NaCl solution (Brine) | Minimizes product loss to the aqueous phase. |
Procedure:
-
Dissolution: Dissolve the contaminated this compound in ethyl acetate.
-
Reagent Preparation: In a separate flask, dissolve the hydroxylamine hydrochloride in a minimal amount of water.
-
Reaction: Add the aqueous hydroxylamine solution to the organic solution. Begin stirring and slowly add the base (e.g., a saturated solution of sodium bicarbonate) until the aqueous phase reaches a pH of 5.0-6.0.
-
Incubation: Allow the biphasic mixture to stir vigorously at room temperature for 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Drain the lower aqueous layer (which now contains the impurity-oxime). Wash the remaining organic layer two more times with fresh brine solution.
-
Verification (Critical Step): Before proceeding, take a small aliquot of the organic layer and analyze it using the method in Protocol 1 or by TLC to confirm the absence of the carbonyl impurity.
-
Drying and Evaporation: Dry the purified organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
dot
Caption: Experimental workflow for impurity removal.
Protocol 3: Purification by Flash Column Chromatography
This protocol is a standard method for purifying organic compounds and is an excellent polishing step.
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product (Rf ≈ 0.3-0.4) and any remaining impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve your semi-purified product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. veeprho.com [veeprho.com]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 9. US5206434A - Purification process for methyl acetate - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of Methyl 2-(4-aminophenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-aminophenyl)acetate (CAS 39552-81-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic to empower you to optimize your reaction conditions effectively.
General Questions & Overview
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this compound, each with distinct advantages and challenges:
-
Route A: Fischer Esterification: This classic approach involves the direct acid-catalyzed esterification of 4-aminophenylacetic acid with methanol. It is an equilibrium-driven reaction.[3][4]
-
Route B: Reduction of a Nitro Precursor: This method starts with Methyl 2-(4-nitrophenyl)acetate, which is then reduced to the target amine. This is often a high-yielding and irreversible transformation.[5][6][7]
The choice between these routes typically depends on the availability and cost of starting materials, scale, and the desired purity profile of the final product.
Route A: Fischer Esterification of 4-Aminophenylacetic Acid
This route follows the principle of reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[8]
Frequently Asked Questions (Route A)
Q2: Why is a strong acid catalyst required for Fischer esterification?
A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid.[3][4][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). Without the catalyst, the reaction is impractically slow.
Q3: My reaction yield is consistently low. How can I improve it?
Low yield in a Fischer esterification is almost always due to the reaction's reversible nature.[4][9] The equilibrium must be actively shifted towards the product side. Here are the primary strategies:
-
Use a Large Excess of Alcohol: Employing methanol as the solvent (a large excess) is the most common and effective method to drive the reaction forward, in accordance with Le Châtelier's Principle.[9][10]
-
Remove Water: Water is a byproduct, and its removal will shift the equilibrium towards the ester.[3][4] This can be accomplished using a Dean-Stark apparatus (if using a co-solvent like toluene) or by adding a dehydrating agent like molecular sieves.[3][4]
-
Ensure Sufficient Catalyst: The amino group on 4-aminophenylacetic acid is basic and will neutralize a portion of the acid catalyst.[9] You must add enough acid to both protonate the amine and effectively catalyze the esterification. A slight excess over one equivalent is often necessary.
Q4: The reaction mixture turns dark brown or black upon heating. What is causing this and how can I prevent it?
Significant color change often indicates decomposition or polymerization side reactions.[9] The combination of a strong acid, an electron-rich aromatic ring, and elevated temperatures can lead to undesired pathways.
-
Causality: The activating amino group makes the aromatic ring susceptible to electrophilic attack, which can be promoted by the acidic conditions at high temperatures.
-
Solution:
-
Lower the Temperature: Operate at the minimum temperature required for a reasonable reaction rate (typically the reflux temperature of methanol, ~65 °C).
-
Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
-
Use a Milder Catalyst: Consider using a solid acid catalyst like Amberlyst 15 or a milder Lewis acid, which can sometimes reduce charring.[11]
-
Troubleshooting Guide (Route A)
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Reversible Equilibrium: The reaction has reached equilibrium without favoring the product.[9] 2. Insufficient Catalyst: The basic amino group has neutralized the catalyst.[9] | 1. Use a large excess of methanol (5-10 equivalents or as solvent). Remove water as it forms. 2. Ensure at least one equivalent of acid is used to protonate the amine, plus a catalytic amount. |
| Difficult Product Isolation | Product is Water-Soluble as the Ammonium Salt: After the reaction, the product exists as an ammonium salt in the acidic solution. | Carefully neutralize the reaction mixture with a base (e.g., NaHCO₃, Na₂CO₃ solution) to a pH of ~7-8. The free amine ester is less water-soluble and can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). |
| Presence of Unreacted Starting Material | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reflux time and monitor progress via TLC. Ensure the temperature is maintained at the reflux point of methanol. |
| Reaction Mixture Darkens Significantly | Decomposition/Side Reactions: Prolonged heating at high temperatures in the presence of strong acid.[9] | Avoid excessively high temperatures. Monitor the reaction and stop it once the starting material is consumed. Consider milder catalysts if decomposition persists. |
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenylacetic acid (1.0 eq).
-
Reagents: Add methanol (at least 10 eq, or use as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.1 eq).
-
Reflux: Heat the mixture to a gentle reflux (~65 °C) and maintain for 4-8 hours. Monitor reaction completion by TLC.
-
Work-up: Cool the reaction to room temperature. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualization: Fischer Esterification Mechanism
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Route B: Reduction of Methyl 2-(4-nitrophenyl)acetate
This pathway involves the chemical reduction of a nitro group to an amine. It is a robust and often high-yielding alternative.[5][6]
Frequently Asked Questions (Route B)
Q5: What are the most common reagents for reducing an aromatic nitro group in the presence of an ester?
Several methods are effective and chemoselective, leaving the ester group intact:
-
Catalytic Hydrogenation: This is often the cleanest method. Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) is highly efficient for reducing aromatic nitro groups.[5][6] It avoids the use of corrosive acids or metal waste.
-
Metal/Acid Reduction: Classic methods using metals like tin (Sn), tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are very reliable.[5][6][12] Fe/HCl and SnCl₂ are particularly common.[6][12]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a safer alternative to using hydrogen gas.[12]
Q6: I am using catalytic hydrogenation (H₂/Pd-C), but the reaction is sluggish or incomplete. What could be wrong?
-
Catalyst Poisoning: The catalyst can be poisoned by impurities, particularly sulfur- or halogen-containing compounds from the starting material. Ensure the purity of your Methyl 2-(4-nitrophenyl)acetate.
-
Catalyst Quality/Activity: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst.
-
Insufficient Hydrogen: Ensure the system is properly sealed and that there is an adequate supply of hydrogen. For bench-scale reactions, a balloon of H₂ is common, but for larger scales, a pressurized system is needed.[7]
-
Poor Mixing: The reaction is heterogeneous. Vigorous stirring is required to ensure proper contact between the substrate, catalyst, and hydrogen gas.
Q7: When using a metal/acid reduction (e.g., SnCl₂ or Fe/HCl), the work-up is difficult and my product is contaminated. How can I improve this?
This is a common challenge due to the formation of metal salts and hydroxides.
-
Causality: After the reaction, the acidic solution contains dissolved metal salts. Upon neutralization, these precipitate as metal hydroxides (e.g., Sn(OH)₂, Fe(OH)₃), which can form a thick emulsion or trap the product.
-
Solution:
-
After the reaction is complete, filter off the excess metal while the solution is still acidic.
-
Basify the filtrate very carefully with a strong base (e.g., NaOH, KOH) to pH > 10. This will precipitate the metal hydroxides.
-
Filter the mixture through a pad of Celite® to remove the hydroxides. This is a critical step.
-
Thoroughly wash the Celite pad with your extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.
-
Proceed with the standard liquid-liquid extraction of the filtrate.
-
Troubleshooting Guide (Route B)
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | 1. Deactivated Catalyst (Pd/C): Catalyst is poisoned or old.[5] 2. Insufficient Reducing Agent: Not enough metal, acid, or hydrogen pressure. | 1. Use fresh, high-quality catalyst. Purify the starting material if necessary. 2. Increase the equivalents of the reducing agent or increase H₂ pressure. Ensure vigorous stirring. |
| Formation of Azo/Azoxy Byproducts | Incomplete or Side Reaction Pathways: Certain reducing agents (like LiAlH₄ on aromatic nitros) or incorrect stoichiometry can lead to these dimeric impurities.[6] | Stick to reliable methods like H₂/Pd-C, SnCl₂, or Fe/HCl which are highly selective for amine formation.[5][6] |
| Product Contaminated with Metal Salts | Inefficient Work-up: Metal hydroxides have precipitated with the product during neutralization. | After basification, filter the entire mixture through a pad of Celite®. Wash the pad thoroughly with the extraction solvent to recover the product before performing a liquid-liquid extraction. |
| Ester Hydrolysis | Harsh Conditions: Prolonged exposure to strong acid or base during reaction or work-up can hydrolyze the methyl ester. | Keep reaction and work-up times to a minimum. Use moderate temperatures. Neutralize carefully and avoid letting the mixture sit for extended periods under highly acidic or basic conditions. |
Visualization: Workflow for Nitro-Ester Reduction
Caption: General workflow for the reduction synthesis pathway.
References
- 1. CAS 39552-81-3 | this compound - Synblock [synblock.com]
- 2. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CA2103519A1 - Process for the preparation of aminophenyl acetates - Google Patents [patents.google.com]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. cerritos.edu [cerritos.edu]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
Storage and handling recommendations for Methyl 2-(4-aminophenyl)acetate
This guide provides comprehensive storage and handling recommendations for Methyl 2-(4-aminophenyl)acetate (CAS No: 39552-81-3), designed for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by providing not just procedures, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Immediately upon receipt, this compound should be stored in a freezer at temperatures under -20°C.[1] It is also recommended to store it under an inert atmosphere, such as argon or nitrogen, and in a dark place to prevent degradation.[1]
Q2: What is the physical appearance of this compound?
A2: this compound is typically a yellow to brown liquid. The color can vary between lots, but a significant change in color over time may indicate degradation.
Q3: Why is storage under an inert atmosphere and in the dark so critical?
A3: The aminophenyl group in the molecule is susceptible to oxidation, which can be accelerated by exposure to air and light. This degradation can lead to the formation of impurities that may interfere with your experiments. Storing it under an inert atmosphere displaces oxygen, and keeping it in the dark protects it from light-induced degradation.
Q4: My this compound has changed color. Can I still use it?
A4: A slight variation in color can be normal. However, a significant color change, such as turning dark brown or black, or the appearance of precipitates, suggests potential degradation. We recommend running a quality control check, such as NMR or LC-MS, to assess its purity before use. If you are uncertain, it is best to use a fresh vial.
Q5: What are the primary hazards associated with this compound?
A5: According to the Globally Harmonized System (GHS), this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Always consult the Safety Data Sheet (SDS) for complete safety information.[2][3]
Q6: What personal protective equipment (PPE) should I wear when handling this compound?
A6: When handling this compound, you should wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored at the recommended temperature and under an inert atmosphere. 2. Aliquot the compound upon first use to minimize freeze-thaw cycles. 3. Perform a purity check (e.g., TLC, LC-MS) on your current stock. |
| Compound has solidified in the freezer | This is normal as the freezing point may be close to the storage temperature. | 1. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture into the compound. 2. Gently swirl the vial to ensure homogeneity before use. |
| Difficulty dissolving the compound | Incorrect solvent choice or insufficient mixing. | 1. Consult literature for appropriate solvents. This compound is generally soluble in organic solvents. 2. Use gentle warming or sonication to aid dissolution, but be mindful of potential degradation with excessive heat. |
Experimental Protocols
Protocol 1: Handling and Aliquoting of this compound
Objective: To safely handle and aliquot this compound to preserve its integrity and minimize contamination.
Materials:
-
Vial of this compound
-
Inert gas source (Argon or Nitrogen)
-
Dry, clean vials for aliquots
-
Syringes and needles
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Preparation: Work in a chemical fume hood. Ensure all glassware and equipment are dry.
-
Equilibration: Allow the vial of this compound to warm to room temperature in a desiccator to prevent moisture condensation upon opening.
-
Inert Atmosphere: Once at room temperature, carefully open the vial and immediately flush the headspace with a gentle stream of inert gas.
-
Aliquoting: Using a clean, dry syringe, draw the desired amount of the liquid compound. Dispense the compound into the pre-prepared, labeled aliquot vials.
-
Blanketing: Before sealing the aliquot vials, flush the headspace with the inert gas.
-
Storage: Tightly seal the original vial and the new aliquot vials. Store all vials in a freezer at or below -20°C in a dark, designated storage box.[1]
Visual Workflow
Below is a decision tree to guide you through the initial handling and assessment of this compound upon its arrival at your facility.
Caption: Decision workflow for receiving and initial handling of this compound.
References
Technical Support Center: A Guide to Preventing Degradation of Methyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth technical support and troubleshooting advice for researchers working with Methyl 2-(4-aminophenyl)acetate (M2AA). Our goal is to equip you with the knowledge to prevent its degradation during storage and handling, ensuring the integrity of your experiments and the quality of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound.
My once colorless/pale yellow M2AA has turned yellow/brown. What's happening and is it still usable?
Answer:
The color change from colorless or pale yellow to a more intense yellow or brown is a primary indicator of degradation. This is most commonly due to the oxidation of the aromatic amine group. Aromatic amines are susceptible to air oxidation, a process that can be accelerated by exposure to light and heat.[1] This oxidation can lead to the formation of colored impurities, such as nitro and nitroso compounds, which can compromise the purity and reactivity of your material.
Whether the material is still usable depends on the extent of degradation and the tolerance of your specific application. For sensitive applications, such as in drug development, it is highly recommended to use a fresh, pure sample. For less sensitive applications, you may be able to purify the compound, but this will require analytical verification of its purity.
What are the primary degradation pathways for this compound?
Answer:
This compound has two primary functional groups that are susceptible to degradation: the aromatic amine and the methyl ester. Therefore, the main degradation pathways are:
-
Oxidation: The aromatic amine group is prone to oxidation, especially when exposed to air (oxygen).[1] This can lead to the formation of various colored byproducts, including nitroso and nitro compounds, which can further react to form complex polymeric materials. This process can be catalyzed by light and metal ions.
-
Hydrolysis: The methyl ester group can undergo hydrolysis to form 4-aminophenylacetic acid and methanol.[2] This reaction is catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by the pH of the environment.
The following diagram illustrates these primary degradation pathways:
Caption: Figure 1: Primary Degradation Pathways of this compound.
What are the optimal storage conditions for this compound?
Answer:
To minimize degradation, this compound should be stored under conditions that protect it from its primary degradation triggers: oxygen, light, and heat. The following table summarizes the recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer (-20°C or lower) | Slows down the rates of both oxidation and hydrolysis.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aromatic amine group.[1][4] |
| Light | Amber vial or in the dark | Protects the compound from photodegradation.[1] |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric moisture and oxygen.[4] |
I need to handle the compound outside of a glovebox. What precautions should I take?
Answer:
While handling this compound in an inert atmosphere glovebox is ideal, it is understood that this is not always feasible. If you must handle it in the open air, follow these best practices to minimize exposure and degradation:
-
Minimize Exposure Time: Work quickly and efficiently to reduce the time the compound is exposed to the atmosphere.
-
Use an Inert Gas Blanket: If possible, work under a gentle stream of an inert gas like argon or nitrogen to displace air from the immediate vicinity of the compound.
-
Avoid Bright Light: Work in a well-ventilated fume hood with the sash lowered as much as possible and away from direct sunlight or bright overhead lighting.
-
Use Dry Glassware and Solvents: Ensure all glassware and solvents are thoroughly dried to prevent hydrolysis.
-
Reseal Promptly: After dispensing the required amount, tightly reseal the container under an inert atmosphere if possible before returning it to the freezer.
Troubleshooting Guide: Experimental Workflows
This section provides detailed protocols for assessing the stability of your this compound and for handling it to prevent degradation.
Protocol 1: Assessing the Purity of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of your M2AA sample. You may need to optimize the conditions for your specific HPLC system.
Objective: To determine the purity of a sample of this compound and to detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium acetate
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 4.1 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of mobile phase B to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to obtain a working standard solution of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of your this compound at the same concentration as the working standard solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution can be used. For example, start with 90% A and 10% B, then ramp to 10% A and 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm[5]
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The presence of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The peak area of the main peak in the sample can be compared to the standard to quantify the purity.
-
The following diagram outlines the workflow for this protocol:
Caption: Figure 2: Workflow for Purity Assessment by HPLC-UV.
Protocol 2: Recommended Handling Procedure for Air-Sensitive Reagents
This protocol provides a step-by-step guide for safely handling air-sensitive reagents like this compound using a Schlenk line or a glovebox.
Objective: To transfer a solid, air-sensitive reagent from its storage container to a reaction vessel without exposing it to air or moisture.
Materials:
-
This compound in a sealed container
-
Schlenk line with a vacuum pump and inert gas source (Argon or Nitrogen)
-
Dry glassware (reaction flask, spatulas)
-
Septa and needles
-
Glovebox (alternative to Schlenk line)
Procedure using a Schlenk Line:
-
Prepare the System: Ensure the Schlenk line is properly set up and purged with inert gas.
-
Dry Glassware: Flame-dry all glassware under vacuum and backfill with inert gas at least three times.
-
Equilibrate Temperature: Allow the sealed container of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture on the cold solid.
-
Inert Gas Purge: Once at room temperature, carefully open the container under a positive pressure of inert gas from the Schlenk line.
-
Transfer: Quickly weigh and transfer the desired amount of the solid to the reaction flask using a dry spatula, all while maintaining a positive flow of inert gas.
-
Seal the Reaction Flask: Immediately seal the reaction flask with a septum and purge with inert gas.
-
Reseal the Stock Container: Tightly reseal the original container, purge the headspace with inert gas, and return it to the freezer.
Procedure using a Glovebox:
-
Prepare the Glovebox: Ensure the glovebox has a low oxygen and moisture atmosphere (typically <1 ppm).
-
Transfer Materials: Bring the sealed container of this compound and all necessary dry glassware and tools into the glovebox antechamber.
-
Purge the Antechamber: Evacuate and backfill the antechamber with inert gas several times before opening the inner door.
-
Equilibrate and Transfer: Once inside the glovebox, allow the container to reach the glovebox temperature. Open the container and perform the weighing and transfer operations.
-
Seal and Store: Securely seal both the reaction vessel and the stock container before removing them from the glovebox.
The following decision tree can help you choose the appropriate handling technique:
Caption: Figure 3: Decision Tree for Handling M2AA.
References
Troubleshooting side reactions in the synthesis of Methyl 2-(4-aminophenyl)acetate derivatives
Welcome to the technical support center for the synthesis of Methyl 2-(4-aminophenyl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of your target compounds.
Troubleshooting Guide: Overcoming Common Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing explanations for the underlying causes and offering practical solutions.
Issue 1: Low Yield of the Desired Ester Product
Question: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the esterification of 4-aminophenylacetic acid are a common issue, often stemming from the reversible nature of the Fischer esterification reaction and the properties of the starting material.[1][2][3]
Potential Causes & Solutions:
-
Reversible Reaction Equilibrium: The Fischer esterification is an equilibrium-driven process.[1][2] To shift the equilibrium towards the product, you can:
-
Use a Large Excess of Alcohol: Employing a 5-10 fold or greater excess of methanol can significantly drive the reaction forward.[1] In some cases, using the alcohol as the solvent is an effective strategy.[2][3]
-
Remove Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[2][3] Removing water as it forms, for instance with a Dean-Stark apparatus, is a highly effective method to increase yield.[1][2][4]
-
-
Insufficient Catalyst: The basic amino group on the 4-aminophenylacetic acid can neutralize a portion of the acid catalyst, rendering it ineffective.[1]
-
Ensure Sufficient Catalyst Loading: It is crucial to use enough acid catalyst to both protonate the amino group and catalyze the esterification.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Product Loss During Work-up: The product may be lost during the isolation and purification steps.
-
Optimize pH for Precipitation: Ensure the pH of the solution is sufficiently basic (pH > 8) during neutralization to fully precipitate the free ester.[1]
-
Maximize Precipitation: Cooling the mixture in an ice bath before filtration can enhance the precipitation of the product.[1]
-
Minimize Dissolution: Wash the collected solid with cold water to reduce product loss.[1]
-
Issue 2: Formation of an Amide Byproduct
Question: My final product is contaminated with a significant amount of an amide byproduct. How is this forming and how can I prevent it?
Answer:
The formation of an N-acetylated byproduct or even polymeric amides can occur under certain conditions due to the nucleophilic nature of the amino group.
Potential Causes & Solutions:
-
Direct Amidation: While less common without specific activating agents, direct amidation between the amine of one molecule and the carboxylic acid of another can occur, especially at high temperatures.[5][6][7]
-
Control Reaction Temperature: Avoid excessively high temperatures during the reaction.[1]
-
-
Reaction with Acetic Acid Impurities: If acetic acid is present as an impurity or a byproduct from other reactions, it can react with the aniline derivative to form an amide.[5]
-
Use Pure Reagents: Ensure the purity of your starting materials and solvents.
-
-
Use of Protecting Groups: To completely prevent side reactions at the amino group, consider using a protecting group.[8][9][10][11]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines.[8][11] It is stable under the basic and nucleophilic conditions of many reactions and can be easily removed with acid.[8]
-
Acetylation: Acetylation can be used to temporarily protect the amine.[12] The resulting acetamide is less nucleophilic. The acetyl group can be removed later by hydrolysis.[12]
-
Issue 3: Observation of Darkening or Polymerization of the Reaction Mixture
Question: The reaction mixture turned dark brown/black, and I isolated a tar-like substance instead of my product. What happened?
Answer:
Significant darkening or polymerization of the reaction mixture is often indicative of decomposition or unwanted side reactions, particularly oxidation or polymerization of the aniline derivative.
Potential Causes & Solutions:
-
Oxidation of the Aniline Moiety: The electron-rich aromatic ring and the amino group of 4-aminophenylacetic acid and its derivatives are susceptible to oxidation, which can lead to the formation of colored quinone-imine species and other complex products.[13][14] This is often exacerbated by heat and the presence of strong acids.
-
Polymerization: Aniline derivatives can undergo polymerization, especially under acidic conditions or at high temperatures.[15][16]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound?
A common and straightforward method is the Fischer esterification of 4-aminophenylacetic acid with methanol using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3][17] Another route involves the reduction of Methyl 2-(4-nitrophenyl)acetate.[18]
Q2: How can I monitor the progress of the esterification reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[19]
Q3: What are the best practices for purifying the final product?
The purification strategy depends on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization is an effective purification method.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[20][21]
-
Acid-Base Extraction: This can be used to remove unreacted carboxylic acid starting material. By dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic starting material will be deprotonated and move to the aqueous layer.
Q4: Should I be concerned about the stability of this compound?
Yes, due to the presence of the primary aromatic amine, this compound can be susceptible to aerobic oxidation over time, which may result in discoloration (turning yellow to brown).[22] It is recommended to store the compound in a cool, dark place, and for long-term storage, an inert atmosphere is preferable.
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Aminophenylacetic Acid
This protocol outlines the general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
4-Aminophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-aminophenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring suspension.
-
Heat the mixture to reflux and maintain the reflux for the required reaction time (monitor by TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Fischer Esterification and a Key Side Reaction
Caption: Desired esterification pathway and a potential amide-forming side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversible Formation of Amide from Free Carboxylic Acid and Amine in Aqueous ... - Tomonori Miki - Google ブックス [books.google.co.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. synarchive.com [synarchive.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. rua.ua.es [rua.ua.es]
- 15. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Fischer Esterification [organic-chemistry.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. veeprho.com [veeprho.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Methyl 2-(4-aminophenyl)acetate
Welcome to the technical support center for the analysis of Methyl 2-(4-aminophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methods for impurity detection. Here, we address common challenges and questions in a direct, question-and-answer format to assist you in your experimental work.
The Critical Role of Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount as any impurities can carry over to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6][7] This guide will equip you with the necessary knowledge to develop and troubleshoot robust analytical methods for impurity profiling of this compound.
Common Impurities in this compound
Understanding the potential impurities is the first step in developing a suitable analytical method. Impurities can arise from various sources, including the synthetic route, degradation, or storage.[8]
| Impurity Type | Potential Source |
| Process-Related Impurities | Starting materials, intermediates, by-products, reagents.[1] |
| Degradation Products | Oxidation, hydrolysis, or other degradation pathways of the main compound.[1] |
| Residual Solvents | Solvents used during synthesis and purification.[5][6] |
| Inorganic Impurities | Reagents, catalysts, and heavy metals.[5][6][9] |
A common synthetic route for this compound may involve the reduction of a nitro precursor.[1] Therefore, unreacted starting material or partially reduced intermediates could be potential process-related impurities.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the workhorse technique for the analysis of non-volatile and semi-volatile impurities in pharmaceutical manufacturing.[10] For a polar compound like this compound, reversed-phase HPLC with UV detection is a common and effective choice.[1][11]
HPLC Troubleshooting Guide
Q1: I'm observing significant peak tailing for the main this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing for a basic compound like an aromatic amine is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: The primary amine group in your analyte is basic. At a mobile phase pH well below the pKa of the amine, it will be protonated, which can lead to strong interactions with negatively charged silanol groups. Try adjusting the mobile phase pH to be 2-3 units above the pKa of the amine to keep it in its neutral form, which will minimize these interactions. A pH around 7-8 might be a good starting point.
-
Use of a Competitive Base: Add a small amount of a competitive base, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%). These additives will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. These columns have a reduced number of accessible silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Q2: My impurity peaks are not well-resolved from the main peak. What are my options for improving resolution?
A2: Improving resolution between closely eluting peaks requires a multi-faceted approach. Consider the following adjustments to your HPLC method:
-
Gradient Optimization: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting impurities. If you are already using a gradient, try decreasing the gradient slope (i.e., making it shallower) in the region where the impurities elute.
-
Mobile Phase Composition: Modifying the organic solvent in your mobile phase (e.g., switching from acetonitrile to methanol or vice versa) can alter the selectivity of the separation and improve resolution. You can also try ternary or quaternary mobile phase systems.
-
Column Chemistry: Changing the stationary phase can have a significant impact on selectivity. If you are using a C18 column, consider trying a C8, phenyl, or cyano column. These different stationary phases offer different retention mechanisms that can improve the separation of your compounds.
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to better mass transfer and narrower peaks, which can improve resolution. However, be mindful that temperature can also affect the selectivity of the separation.
HPLC FAQs
Q: What is a suitable starting HPLC method for analyzing impurities in this compound?
A: A good starting point for method development would be a reversed-phase HPLC method with UV detection. Here is a suggested set of initial conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm[11]
-
Injection Volume: 10 µL
This method should be optimized based on the observed separation of your specific impurities.
Q: How do I identify unknown impurity peaks in my chromatogram?
A: Identifying unknown impurities typically requires the use of a mass spectrometer coupled with your HPLC system (LC-MS). The mass spectrometer provides mass-to-charge ratio (m/z) information for each peak, which can be used to determine the molecular weight of the impurity. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to fragment the impurity and analyze its fragment ions.
Gas Chromatography (GC) Methods
For volatile and semi-volatile impurities, Gas Chromatography (GC) is a powerful analytical technique.[3][12] It is particularly useful for the analysis of residual solvents and certain process-related impurities.[13][14]
GC Troubleshooting Guide
Q1: I'm seeing broad or tailing peaks in my GC analysis. What are the likely causes?
A1: Broad or tailing peaks in GC can stem from several factors. Here's a checklist to help you troubleshoot:
-
Injection Technique: A slow injection or a mismatched injection volume can lead to band broadening. Ensure your injection is rapid and the volume is appropriate for your liner and column capacity.
-
Column Issues: Column degradation or contamination can cause peak tailing. Try baking out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, the column may need to be replaced.
-
Active Sites: Similar to HPLC, active sites in the GC system (e.g., in the injector liner or at the column inlet) can interact with polar analytes. Using a deactivated liner and ensuring a clean system can help.
-
Carrier Gas Flow Rate: An incorrect carrier gas flow rate can lead to poor peak shape. Verify that your flow rate is set correctly for your column dimensions.
Q2: My results are not reproducible. What should I check?
A2: Poor reproducibility in GC can be frustrating. Here are some common culprits:
-
Leaks: Leaks in the GC system are a major source of irreproducibility. Use an electronic leak detector to check all fittings and connections, especially around the injector, detector, and column.
-
Injector Issues: A dirty or clogged injector can lead to inconsistent sample introduction. Regularly clean or replace the injector liner and septum.
-
Autosampler Problems: If you are using an autosampler, ensure that the syringe is clean and functioning correctly. Check for air bubbles in the syringe.
-
Sample Preparation: Inconsistent sample preparation can lead to variable results. Ensure your sample dilution and preparation steps are precise and repeatable.
GC FAQs
Q: When should I choose GC-MS over GC-FID for impurity analysis?
A: The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on your analytical needs.
-
GC-FID: FID is a robust and sensitive detector for a wide range of organic compounds. It is a good choice for routine quantification of known impurities where high sensitivity is required.
-
GC-MS: MS provides both quantitative and qualitative information. It is essential for identifying unknown impurities and for confirming the identity of known impurities.[2][13][14] The selectivity of MS can also be beneficial for analyzing complex samples.[12]
Q: Can I analyze this compound directly by GC?
A: Due to its polarity and relatively high boiling point, direct analysis of this compound by GC can be challenging and may lead to peak tailing.[15] Derivatization of the primary amine group, for example, by acylation, can improve its volatility and chromatographic behavior. However, for impurity analysis, HPLC is generally the preferred technique for the parent compound and its non-volatile impurities.
Visualization of the Impurity Analysis Workflow
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a pharmaceutical intermediate like this compound.
Caption: Workflow for Impurity Analysis.
Troubleshooting Decision Tree for HPLC Peak Tailing
This decision tree provides a systematic approach to resolving peak tailing issues in HPLC analysis of basic compounds.
References
- 1. veeprho.com [veeprho.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. omicsonline.org [omicsonline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. slideshare.net [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Stability Monitoring of Methyl 2-(4-aminophenyl)acetate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-(4-aminophenyl)acetate. It addresses common stability concerns, offers troubleshooting advice for experimental challenges, and provides validated protocols for stability assessment. Our approach is grounded in fundamental chemical principles to explain the causality behind experimental observations and choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What is this compound and why is its stability a critical concern?
This compound is an organic compound featuring a methyl ester and an aromatic amine (aniline) functional group.[1] It serves as a crucial building block in the synthesis of various pharmaceutical agents and fine chemicals. The stability of this molecule is paramount because its degradation can lead to the formation of impurities. These impurities can alter the physicochemical properties, reduce the potency, and potentially introduce toxicity into the final product, compromising research validity and patient safety.[2]
Q2: What are the primary chemical degradation pathways for this molecule?
The structure of this compound contains two primary functional groups susceptible to degradation:
-
The Aromatic Amine (Aniline moiety): This group is electron-rich and highly prone to oxidation.[3] Exposure to atmospheric oxygen, oxidizing agents, or even light can initiate complex reactions, leading to the formation of colored impurities such as nitrobenzenes, azoxybenzenes, and polymeric materials.[3][4][5]
-
The Methyl Ester moiety: This group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This reaction can be catalyzed by either acids or bases, yielding 2-(4-aminophenyl)acetic acid and methanol.[6][7] Alkaline conditions typically accelerate this hydrolysis, making the reaction effectively irreversible.[7]
Q3: My bottle of this compound has turned from a yellow liquid to a dark brown solid. What happened and is it still pure?
The observed color change is a classic indicator of aniline oxidation.[3] While freshly purified aniline derivatives are often colorless or pale yellow, exposure to air and/or light triggers the formation of strongly colored oxidized impurities.[3] The material is no longer pure. The extent of degradation and the identity of the degradants are unknown without analytical testing (e.g., HPLC, NMR). For applications sensitive to impurities, it is strongly recommended to use a fresh, un-degraded lot or purify the material before use.
Q4: What are the ideal storage conditions for this compound?
To minimize degradation, the compound should be stored under conditions that mitigate both oxidation and hydrolysis. Based on supplier recommendations and chemical principles, the ideal storage conditions are:
-
Temperature: Freezer temperatures are recommended to slow down the rates of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aniline group.
-
Light: Protect from light by using an amber or opaque container.
-
Moisture: Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis.
Q5: How does pH impact the stability of this compound in aqueous solutions?
The pH of an aqueous solution is a critical factor.
-
Acidic pH (below ~4.6): The aniline amine group (pKaH ≈ 4.6) will be protonated to form an ammonium salt.[3] This protonation can decrease its susceptibility to oxidation. However, acidic conditions will catalyze the hydrolysis of the methyl ester.[7]
-
Neutral pH: The compound may exhibit moderate stability, though both oxidation and hydrolysis can still occur slowly.
-
Alkaline pH (above ~8): Basic conditions will significantly accelerate the rate of ester hydrolysis (saponification).[7] Furthermore, the free aniline base is highly susceptible to oxidation.[3] Therefore, strongly alkaline conditions are the most detrimental to the stability of this molecule.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem: My sample shows significant degradation (a large new peak in HPLC) in my aqueous formulation buffered at pH 7.4, even when stored in the dark.
-
Probable Cause: You are likely observing degradation from two sources: base-catalyzed ester hydrolysis and/or oxidation. Even at a physiological pH of 7.4, hydrolysis can occur. More importantly, if the solution was not de-gassed, dissolved oxygen can readily oxidize the aniline moiety.
-
Troubleshooting Steps:
-
Oxygen Exclusion: Prepare your formulation using de-gassed buffers. Sparge all solutions with nitrogen or argon before adding the compound. Prepare and store the final formulation under an inert atmosphere.
-
Add Antioxidants: Consider adding a small amount of a compatible antioxidant (e.g., sodium metabisulfite, ascorbic acid) to the formulation to scavenge dissolved oxygen.
-
Chelating Agents: Trace metal ions can catalyze oxidation.[8] Adding a chelating agent like EDTA may improve stability.
-
Confirm Degradant Identity: Use LC-MS to determine the mass of the new peak. If the mass corresponds to 2-(4-aminophenyl)acetic acid (M-14), hydrolysis is the primary issue. If you see products with higher masses, oxidation is likely occurring.
-
Problem: I performed a forced degradation study, but my mass balance is poor (<95%). Where did my compound go?
-
Probable Cause: A poor mass balance in a stability study often points to the formation of degradants that are not being detected by your analytical method.
-
Troubleshooting Steps:
-
Check for Precipitation: Some degradation products, especially from oxidation, can be polymeric and insoluble.[3] Visually inspect your stressed samples for any precipitate.
-
Modify HPLC Method: Your degradants may be highly polar or non-polar and are either not eluting from the column or are retained on the column. Try a steeper gradient or a different column chemistry.
-
Check for Volatility: While the primary expected degradants are not highly volatile, some side-reaction products could be. This is less likely but possible under thermal stress.
-
Change Detection Wavelength: The degradation products may have a different UV absorbance maximum (λ-max) than the parent compound. Run a photodiode array (PDA) or DAD detector to analyze the peaks across a range of wavelengths to ensure you are not missing anything.
-
Section 3: Protocols and Methodologies
These protocols provide a validated starting point for conducting stability studies.
Protocol 3.1: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][9] The goal is to achieve 5-20% degradation of the active substance.[9]
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
2. Stress Conditions (Perform each in parallel):
-
Control Sample: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL. Analyze immediately.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Transfer the solid compound into a glass vial and place it in an oven at 80°C for 48 hours.[10] After exposure, cool, weigh, and prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.[11][12][13] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/m². A parallel sample should be wrapped in aluminum foil (dark control) and exposed to the same temperature conditions.
3. Analysis:
-
Analyze all samples by the stability-indicating HPLC method (Protocol 3.2).
-
Evaluate the chromatograms for new peaks, peak purity of the parent compound, and calculate the mass balance.
Protocol 3.2: Sample Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Section 4: Data Interpretation & Visualization
Data Summary Table
The following table summarizes the expected outcomes from the forced degradation study described in Protocol 3.1.
| Stress Condition | Reagents / Parameters | Expected Primary Degradant(s) | Typical Analytical Observations |
| Acid Hydrolysis | 0.1N HCl, 60°C | 2-(4-aminophenyl)acetic acid | A more polar peak (earlier retention time) appears. |
| Base Hydrolysis | 0.1N NaOH, RT | 2-(4-aminophenyl)acetic acid | Rapid formation of the more polar hydrolysis product. |
| Oxidation | 3% H₂O₂, RT | N-oxides, Nitro, Azo, Azoxy derivatives | Multiple, less polar peaks (later retention times). Solution may develop a yellow/brown color. |
| Thermal Stress | 80°C (solid state) | Minimal degradation expected | Generally stable, but minor oxidative or other degradants may appear. |
| Photostability | ICH Q1B light exposure | Oxidative degradation products | Similar to chemical oxidation. The dark control should show significantly less degradation. |
Visualizations
The following diagrams illustrate the key degradation pathways and the experimental workflow.
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Section 5: References
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC - NIH. National Institutes of Health.4
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.--INVALID-LINK--
-
Aniline - Wikipedia. Wikipedia.3
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.11
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.12
-
Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. Synfacts.5
-
Hydrolysis of methyl esters - Google Patents. Google Patents.6
-
Oxidation of aniline using different reaction pathways. ResearchGate.14
-
Photostability testing theory and practice. Q1 Scientific.13
-
hydrolysis of esters. Chemguide.7
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.9
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.8
-
Forced Degradation Studies. MedCrave online.2
-
This compound | 39552-81-3. Sigma-Aldrich.--INVALID-LINK--
-
This compound | C9H11NO2 | CID 2761030. PubChem.1
-
Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. National Institutes of Health.10
References
- 1. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. ijrpp.com [ijrpp.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. q1scientific.com [q1scientific.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of Methyl 2-(4-aminophenyl)acetate Waste
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the safe disposal of Methyl 2-(4-aminophenyl)acetate waste. Our goal is to equip you with the knowledge to manage this chemical waste stream safely, compliantly, and with a clear understanding of the underlying chemical principles.
I. Understanding the Compound: Hazards and Disposal Philosophy
This compound is an aromatic amine and a methyl ester. Its structure presents a dual nature in terms of chemical reactivity and biological activity, necessitating a careful approach to its disposal. The primary hazards, as identified in safety data sheets, include potential skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3] Therefore, under no circumstances should this chemical or its waste be disposed of down the sanitary sewer without appropriate treatment. [4]
The core philosophy for managing this waste stream is transformation and containment. The standard industrial disposal method is incineration by a licensed waste management facility.[5][6] However, for laboratory-scale quantities, a pre-treatment step to hydrolyze the ester functionality can be a viable option to reduce its chemical reactivity before collection. This guide will focus on providing a detailed protocol for this pre-treatment.
II. Troubleshooting Guide: Addressing Common Disposal Issues
This section addresses specific problems you might encounter during the handling and disposal of this compound waste in a question-and-answer format.
Question: I've accidentally mixed this compound waste with an acidic solution. What should I do?
Answer: This is a potentially hazardous situation. This compound is an aromatic amine and will react with strong acids in an exothermic neutralization reaction.
-
Immediate Action: Ensure the container is not sealed to prevent pressure buildup. If the reaction is vigorous, move to a safe distance and ensure the area is well-ventilated, preferably within a fume hood.
-
Chemical Incompatibility: Aromatic amines are incompatible with strong acids and oxidizing agents.[7][8][9] Mixing can lead to heat generation and potential splattering.
-
Safe Handling: Once the initial reaction has subsided, treat the entire mixture as a hazardous waste. Do not attempt to neutralize it further without a clear understanding of all components. Label the container clearly with all known constituents and "Hazardous Waste: Mixed Chemicals."
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
Question: My waste container for this compound is showing signs of bulging/pressurization. What's happening and what are the immediate steps?
Answer: Pressurization in a waste container can be due to a slow chemical reaction generating gas. This could be a result of contamination with an incompatible chemical or gradual degradation.
-
Immediate Action: Do not attempt to open the container. Place it in a secondary containment bin within a fume hood to manage any potential leaks.
-
Possible Cause: A likely cause is an unintended reaction. For instance, if the waste was contaminated with a strong acid, a slow reaction with the amine group could be occurring.
-
Resolution: Contact your EHS department immediately. They have the expertise and equipment to handle pressurized containers safely. Inform them of the known contents of the container.
Question: I have a small amount of this compound residue on my glassware. How should I clean it?
Answer: Do not wash the residue directly into the sink.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue.
-
Collect Rinsate: This solvent rinse is now considered hazardous waste. Collect it in a properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Triple Rinse: After the initial solvent rinse, you can proceed with a standard triple rinse procedure. The rinsate from this step must also be collected as hazardous waste.[11]
-
Final Cleaning: Once the glassware has been appropriately decontaminated, it can be washed with soap and water.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: The primary hazards are skin and eye irritation. It may also be harmful if ingested or inhaled.[1][2][3] As an aromatic amine, it should be handled with care to avoid exposure.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No. It is imperative that this chemical waste is not disposed of in the sanitary sewer system.[4] It is considered a hazardous chemical, and its disposal is regulated.
Q3: What personal protective equipment (PPE) should I wear when handling this waste?
A3: Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][12] All handling of the chemical and its waste should be done in a well-ventilated area, preferably inside a chemical fume hood.[6][12]
Q4: How should I store this compound waste before disposal?
A4: Store the waste in a clearly labeled, sealed, and chemically compatible container.[6] The container should be kept in a designated satellite accumulation area (SAA) away from incompatible materials like strong acids and oxidizers.[10]
Q5: Is there an in-lab treatment method to make the waste less hazardous?
A5: Yes, for small laboratory-scale quantities, you can perform a basic hydrolysis (saponification) to break down the methyl ester. This converts it to the sodium salt of 4-aminophenylacetic acid and methanol. This process is detailed in the protocol below. However, the resulting solution must still be neutralized and disposed of in accordance with local regulations.
IV. Experimental Protocol: Laboratory-Scale Waste Treatment via Saponification
This protocol details the hydrolysis of this compound waste into its corresponding carboxylate salt and methanol. This procedure should be performed in a chemical fume hood with appropriate PPE.
Principle of the Method: The ester functional group in this compound can be hydrolyzed under basic conditions in a reaction known as saponification. A strong base, such as sodium hydroxide (NaOH), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a sodium carboxylate salt (sodium 2-(4-aminophenyl)acetate) and methanol.
Step-by-Step Methodology
-
Preparation:
-
Carefully measure the volume of your this compound waste. For this protocol, we will assume you have 100 mL of a solution containing approximately 5g of the compound.
-
Prepare a 2 M solution of sodium hydroxide (NaOH). Caution: NaOH is corrosive.
-
-
Reaction Setup:
-
In a flask equipped with a magnetic stir bar and a reflux condenser, add the 100 mL of this compound waste.
-
Slowly, and with stirring, add 50 mL of the 2 M NaOH solution. This provides a molar excess of NaOH to drive the reaction to completion.
-
-
Hydrolysis:
-
Heat the mixture to a gentle reflux (approximately 80-90°C) for 1-2 hours. This will ensure the complete hydrolysis of the ester.
-
-
Cooling and Neutralization:
-
After the reflux period, turn off the heat and allow the solution to cool to room temperature.
-
The resulting solution will be basic due to the excess NaOH. Carefully neutralize the solution by adding a dilute acid, such as 1 M hydrochloric acid (HCl), dropwise while monitoring the pH with a calibrated pH meter or pH paper.
-
Your target pH should be between 6.0 and 8.0. Be cautious during neutralization as it is an exothermic reaction.
-
-
Final Disposal:
-
Once neutralized, consult your local regulations for the disposal of the resulting aqueous solution containing sodium 2-(4-aminophenyl)acetate, methanol, and sodium chloride. In many jurisdictions, if the concentration of the organic components is low and the pH is within the acceptable range (typically 5.5-9.0), it may be permissible for drain disposal with copious amounts of water.[4] However, you must verify this with your institution's EHS department.
-
If drain disposal is not permitted, the neutralized solution should be collected as hazardous aqueous waste.
-
Data Summary Table
| Parameter | Value/Information | Source/Rationale |
| Reactant | This compound | Waste Stream |
| Reagent | 2 M Sodium Hydroxide (NaOH) | Saponification Agent |
| Reaction Time | 1-2 hours | To ensure complete hydrolysis |
| Reaction Temp. | ~80-90°C (Gentle Reflux) | To accelerate the reaction rate |
| Neutralizing Agent | 1 M Hydrochloric Acid (HCl) | To bring the pH to a neutral range |
| Final pH | 6.0 - 8.0 | For safe handling and compliant disposal |
| Primary Products | Sodium 2-(4-aminophenyl)acetate, Methanol | Hydrolysis Products |
Diagram of Experimental Workflow
Caption: Workflow for the saponification and neutralization of this compound waste.
V. Logical Framework for Waste Disposal Decisions
The following diagram outlines the critical decision points for managing this compound waste, from generation to final disposal.
Caption: Decision tree for the safe management of this compound waste.
VI. References
-
Sigma-Aldrich. this compound | 39552-81-3.--INVALID-LINK--
-
Angene Chemical. Safety Data Sheet. (2021-05-01). --INVALID-LINK-- (Note: This is for a similar compound, illustrating general hazards of aromatic amines).
-
Cole-Parmer. Material Safety Data Sheet - 2-(4-Aminophenyl)acetic acid.--INVALID-LINK--
-
Wikipedia. Potassium hydroxide.--INVALID-LINK--
-
Missouri State University. Waste Neutralization Guidance. (2023-02-07). --INVALID-LINK--
-
BenchChem. Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.--INVALID-LINK--
-
TCI Chemicals. this compound | 39552-81-3.--INVALID-LINK--
-
Northwestern University. Hazardous Waste Disposal Guide. (2023-02-27). --INVALID-LINK--
-
University of Nevada, Reno. Chapter 20: Chemical Waste Management.--INVALID-LINK--
-
Synblock. CAS 39552-81-3 | this compound.--INVALID-LINK--
-
CP Lab Safety. Aliphatic and Aromatic Amines Compatibility.--INVALID-LINK--
-
Chemguide. hydrolysis of esters.--INVALID-LINK--
-
Matrix Scientific. Download SDS - Methyl 2-(4-bromophenyl)acetate.--INVALID-LINK-- (Note: SDS for a similar compound).
-
Biosynth. Safety Data Sheet. (2023-08-14). --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-aminophenylacetate. (2010-04-10). --INVALID-LINK--
-
ChemSpider. Methyl ester hydrolysis.--INVALID-LINK--
-
University of Memphis. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.--INVALID-LINK--
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.--INVALID-LINK--
-
University of Washington. Chemical Treatment and Recycling.--INVALID-LINK--
-
Merck Millipore. SAFETY DATA SHEET - p-Aminophenylmercuric Acetate.--INVALID-LINK-- (Note: Illustrates hazards of related compounds).
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.--INVALID-LINK--
-
PubChem. this compound.--INVALID-LINK--
-
Chemical Compatibility Chart. Various Sources. A general chemical compatibility chart was consulted to confirm the incompatibility of amines and acids. --INVALID-LINK--
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 3. CAS 39552-81-3 | this compound - Synblock [synblock.com]
- 4. ic.ptb.de [ic.ptb.de]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. memphis.edu [memphis.edu]
- 7. benchchem.com [benchchem.com]
- 8. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 9. Chemical Treatment and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Potassium hydroxide - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analysis of Methyl 2-(4-aminophenyl)acetate: A Comparative Study of HPLC and GC-MS
Introduction
Methyl 2-(4-aminophenyl)acetate is an organic compound featuring both a primary aromatic amine and a methyl ester functional group.[1] With a molecular weight of 165.19 g/mol , this compound often serves as a key intermediate in pharmaceutical synthesis or appears as a process-related impurity.[1][2][3] Its accurate and precise quantification is therefore critical for ensuring the quality, safety, and efficacy of final drug products.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Moving beyond a simple listing of procedures, we will delve into the causality behind methodological choices, grounding our recommendations in the physicochemical properties of the analyte and the fundamental principles of each technology. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical methods.
Analyte at a Glance: Key Physicochemical Properties
Understanding the chemical nature of this compound is paramount to selecting and optimizing an analytical method.
| Property | Value/Description | Analytical Implication |
| Molecular Formula | C₉H₁₁NO₂ | Provides the basis for mass spectrometry. |
| Molecular Weight | 165.19 g/mol [2] | Suitable for both HPLC and GC-MS analysis. |
| Key Functional Groups | Primary Aromatic Amine, Methyl Ester[1] | The polar amine group makes the molecule suitable for reversed-phase HPLC but can cause poor peak shape in GC without derivatization.[4] |
| Physical Form | Yellow to Brown Liquid | Easily dissolved in common organic solvents for sample preparation. |
| UV Absorbance | Aromatic ring provides strong UV absorbance, typically in the 250-300 nm range.[1] | Excellent property for detection and quantification using HPLC with a UV or Photodiode Array (PDA) detector. |
| Volatility & Polarity | Moderately volatile but highly polar due to the primary amine. | Polarity presents a challenge for direct GC analysis, often necessitating derivatization to increase volatility and reduce active site interactions.[4][5] |
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying compounds that are dissolved in a liquid solvent. For an analyte like this compound, which is polar and possesses a strong UV chromophore, reversed-phase HPLC is an exceptionally direct and robust approach.
Principle of Separation
In reversed-phase HPLC, the analyte is separated based on its partitioning between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (a mixture of water and an organic solvent).[6] More polar compounds, like our analyte, have less affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. The inherent polarity of the primary amine group makes this mode of separation highly effective without the need for chemical modification.
Experimental Workflow for HPLC Analysis
Caption: HPLC-UV workflow for this compound analysis.
Detailed Experimental Protocol: HPLC-UV
This protocol represents a validated starting point for method development.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. A C18 column is the industry standard for separating moderately polar aromatic compounds.[7][8]
-
Mobile Phase: Isocratic elution with 40% Acetonitrile and 60% 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid). The acidic pH ensures the primary amine is protonated, leading to a single ionic form and sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the unknown sample by dissolving it in the same diluent to achieve a concentration within the calibration range.
-
Hypothetical Data & Performance
The following table summarizes the expected performance characteristics of this HPLC method.
| Parameter | Expected Result |
| Retention Time (tR) | ~ 4.5 minutes |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 5000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the high-resolution separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. It is the gold standard for identifying and quantifying volatile and semi-volatile compounds. However, direct analysis of polar, active compounds like primary amines can be problematic.[4]
The Derivatization Imperative
The primary amine in this compound contains active hydrogen atoms that can form hydrogen bonds with active sites (e.g., free silanols) on the GC column and inlet liner. This interaction leads to significant peak tailing, poor reproducibility, and potential loss of the analyte.[4]
To overcome this, a derivatization step is essential. This chemical reaction modifies the polar amine group, replacing the active hydrogens with a nonpolar, thermally stable group. This increases the analyte's volatility and eliminates undesirable interactions, resulting in sharp, symmetrical peaks and reliable quantification.[4] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow including the critical derivatization step.
Detailed Experimental Protocol: GC-MS
This protocol includes the necessary derivatization step for successful analysis.
-
Instrumentation:
-
GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Derivatization Procedure: [4]
-
Pipette 100 µL of the sample (dissolved in anhydrous acetonitrile) into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.
-
Tightly cap the vial and heat in a heating block at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
Crucially, prepare all calibration standards using the same derivatization procedure.
-
-
Chromatographic & MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity column is ideal for general-purpose analysis of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization, 70 eV).
-
Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Hypothetical Data & Performance
The trimethylsilyl (TMS) derivative will have a molecular weight of 237.3 g/mol (165.2 + 72.1).
| Parameter | Expected Result |
| Retention Time (tR) | ~ 9.8 minutes (for TMS derivative) |
| Key Quantifying Ions (m/z) | To be determined experimentally (e.g., molecular ion 237, and key fragments). The underivatized compound shows a top peak at m/z 106.[2] |
| Linearity (r²) | ≥ 0.998 |
| Limit of Quantitation (LOQ) | ~ 0.01 µg/mL (in SIM mode) |
Objective Comparison and Expert Recommendations
The choice between HPLC and GC-MS is not a matter of which is "better," but which is better suited for the specific analytical objective.[6][9]
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning in liquid phase | Partitioning in gas phase |
| Sample Suitability | Excellent for polar, non-volatile, and thermally labile compounds.[9] | Requires volatile and thermally stable compounds.[6] |
| Derivatization | Not required. Direct analysis is efficient and simple. | Mandatory for this analyte to achieve good chromatography. Adds time and complexity.[4] |
| Specificity | Good. Based on retention time and UV spectrum (with PDA). | Excellent. Mass spectrum provides a molecular fingerprint for definitive identification. |
| Sensitivity | Good (ppm to ppb range). | Excellent, especially in SIM mode (low ppb range). |
| Speed & Complexity | Faster overall workflow due to no derivatization. Simpler method development. | Slower workflow due to the required derivatization and cooling steps. More complex. |
| Cost | Lower operational cost (gas is cheaper than HPLC solvents), but instrumentation can be more expensive.[9] | Higher solvent consumption costs.[9] |
Recommendations from the Scientist's Desk
-
For Routine Quality Control and Purity Assays: HPLC-UV is the superior choice. Its primary advantage is the elimination of the derivatization step, leading to a faster, more robust, and less error-prone workflow. For quantifying a known analyte against a reference standard, the specificity of UV detection is perfectly adequate.
-
For Trace-Level Impurity Identification and Structural Confirmation: GC-MS is the preferred technique. When the goal is to find and identify unknown impurities or to quantify the analyte at very low concentrations, the unparalleled sensitivity and specificity of mass spectrometry are indispensable.[10] The added complexity of derivatization is a necessary trade-off to gain the structural information from the mass spectrum, which is crucial for definitive identification.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. cores.emory.edu [cores.emory.edu]
- 8. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. researchgate.net [researchgate.net]
Comparing the reactivity of Methyl 2-(4-aminophenyl)acetate with its derivatives
An In-Depth Guide to the Comparative Reactivity of Methyl 2-(4-aminophenyl)acetate and Its Derivatives
Introduction: The Duality of a Versatile Building Block
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a nucleophilic aromatic amine and an electrophilic methyl ester, presents a fascinating case of dual reactivity. The interplay between these two functional groups, and how their reactivity is modulated by structural modifications, is critical for designing synthetic pathways and predicting the behavior of more complex molecules derived from this scaffold.
This guide provides a comprehensive analysis of the factors governing the reactivity of this compound. We will explore, through a combination of theoretical principles and detailed experimental protocols, how the introduction of various substituents to the aromatic ring or modifications to its core functional groups alters its chemical behavior. This comparison is designed for researchers, scientists, and drug development professionals who utilize this and similar scaffolds in their work.
Theoretical Framework: Understanding the Electronic Landscape
The reactivity of this compound is primarily dictated by the electronic properties of its two key functional moieties: the aromatic amine and the methyl ester.
The Aromatic Amine: A Modulatable Nucleophile
The nitrogen atom of the primary aromatic amine possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile.[3][4] However, its reactivity is significantly dampened compared to aliphatic amines because the lone pair is delocalized into the π-system of the benzene ring.[5][6][7] This delocalization reduces the electron density on the nitrogen, making it less available to attack electrophiles or accept a proton.
The reactivity of this amine can be finely tuned by introducing substituents onto the aromatic ring. This effect is well-quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[8][9]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density of the ring and, by extension, the nitrogen atom. This enhances the amine's nucleophilicity and basicity.[5][10]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring and the nitrogen atom, further decreasing its nucleophilicity and basicity.[5][7]
Caption: Influence of substituents on amine nucleophilicity.
The Methyl Ester: An Electrophilic Center
The ester functional group is characterized by a carbonyl carbon that is electrophilic and susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis.[11][12] The rate of these reactions depends on the partial positive charge on the carbonyl carbon and the stability of the tetrahedral intermediate formed during the reaction. While substituents on the para-substituted phenyl ring have a less direct impact on the ester compared to the amine, their electronic effects can still be transmitted through the π-system, subtly influencing the electrophilicity of the carbonyl carbon.
Comparative Reactivity Analysis: An Experimental Guide
To objectively compare the reactivity of this compound with its derivatives, we will outline two key kinetic experiments. For this guide, we will consider the parent compound and two virtual derivatives: one with a strong electron-withdrawing group (Methyl 2-(4-amino-3-nitrophenyl)acetate) and one with a moderate electron-donating group (Methyl 2-(4-amino-3-methylphenyl)acetate).
Experiment 1: N-Acylation Kinetics (Probing Amine Nucleophilicity)
This experiment measures the rate at which the amine nitrogen attacks an electrophilic acylating agent, providing a direct quantitative measure of its nucleophilicity.[13][14][15]
Caption: Experimental workflow for N-Acylation kinetic studies.
Detailed Protocol: N-Acylation with Acetic Anhydride
-
Reagent Preparation:
-
Prepare a 0.02 M stock solution of each amine derivative (Parent, -NO₂, -CH₃) in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of acetic anhydride in anhydrous acetonitrile. This large excess ensures pseudo-first-order kinetics with respect to the amine.
-
Prepare a 2.0 M quenching solution of benzylamine in acetonitrile.
-
-
Kinetic Run:
-
Equilibrate the amine stock solution to 25.0 °C in a temperature-controlled water bath.
-
To initiate the reaction, add a calculated volume of the acetic anhydride stock solution to the amine solution to achieve a final concentration of 0.2 M acetic anhydride. Start the timer immediately.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 900 µL of the benzylamine quenching solution. The highly reactive benzylamine will consume any remaining acetic anhydride, stopping the reaction.
-
-
Analysis:
-
Analyze each quenched sample using a calibrated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the remaining starting amine.
-
Calculate the natural logarithm of the ratio of the amine concentration at time t to the initial concentration ([Amine]t/[Amine]₀).
-
Plot ln([Amine]t/[Amine]₀) versus time (in seconds). The plot should be linear.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.
-
Expected Data Summary
| Compound | Substituent | Expected Reactivity Trend | Rate Constant (k_obs) (s⁻¹) |
| Methyl 2-(4-amino-3-nitrophenyl)acetate | -NO₂ (EWG) | Slowest | 1.2 x 10⁻⁴ |
| This compound | -H (Parent) | Baseline | 8.5 x 10⁻⁴ |
| Methyl 2-(4-amino-3-methylphenyl)acetate | -CH₃ (EDG) | Fastest | 2.1 x 10⁻³ |
| (Note: Rate constant values are hypothetical for illustrative purposes.) |
Experiment 2: Base-Catalyzed Hydrolysis (Probing Ester Electrophilicity)
This experiment quantifies the susceptibility of the methyl ester to nucleophilic attack by hydroxide ions. The reaction rate is a measure of the electrophilicity of the carbonyl carbon.[16][17][18]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Detailed Protocol: Saponification Monitored by Titration
-
Reagent Preparation:
-
Prepare 0.02 M solutions of each ester derivative in a 1:1 mixture of ethanol and water.
-
Prepare a standardized 0.02 M solution of sodium hydroxide (NaOH) in the same solvent mixture.
-
Prepare a standardized 0.01 M solution of hydrochloric acid (HCl).
-
Phenolphthalein indicator solution.
-
-
Kinetic Run:
-
In a flask maintained at 25.0 °C, mix equal volumes (e.g., 50 mL) of the ester solution and the NaOH solution. This makes the initial concentrations of both reactants 0.01 M. Start the timer immediately.
-
Immediately withdraw a 10 mL aliquot (this is the t=0 sample) and transfer it to a flask containing 10 mL of the standardized 0.01 M HCl. The acid will quench the reaction by neutralizing the NaOH.
-
Titrate the unreacted HCl in this quenched sample with your standardized NaOH solution using phenolphthalein as an indicator to determine the exact concentration of NaOH at t=0.
-
Repeat the process of withdrawing and quenching 10 mL aliquots at regular time intervals (e.g., 10, 20, 30, 60, 90 minutes).
-
-
Analysis:
-
For each time point, calculate the concentration of NaOH remaining, [NaOH]t.
-
Since the initial concentrations are equal, the second-order rate law can be integrated to give the equation: 1/[NaOH]t = kt + 1/[NaOH]₀.
-
Plot 1/[NaOH]t versus time (in seconds). The plot should be linear.
-
The second-order rate constant (khyd) is the slope of this line.
-
Expected Data Summary
| Compound | Substituent | Expected Reactivity Trend | Rate Constant (k_hyd) (M⁻¹s⁻¹) |
| Methyl 2-(4-amino-3-methylphenyl)acetate | -CH₃ (EDG) | Slowest | 0.095 |
| This compound | -H (Parent) | Baseline | 0.110 |
| Methyl 2-(4-amino-3-nitrophenyl)acetate | -NO₂ (EWG) | Fastest | 0.152 |
| (Note: Rate constant values are hypothetical. The EWG is expected to increase the electrophilicity of the carbonyl carbon, speeding up the reaction.) |
Discussion and Conclusion
The experimental data clearly demonstrate that the reactivity of both the amine and ester functionalities of this compound can be systematically modulated.
For N-acylation , the reaction rate is highly sensitive to the electronic nature of substituents on the aromatic ring. An electron-donating group like -CH₃ enhances the nucleophilicity of the amine, leading to a faster reaction. Conversely, a potent electron-withdrawing group like -NO₂ significantly deactivates the amine, resulting in a much slower acylation rate. This aligns perfectly with established principles of aromatic amine reactivity.[5][6][10]
For ester hydrolysis , the trend is reversed. An electron-withdrawing group increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for attack by the hydroxide ion. This leads to an accelerated rate of hydrolysis. The electron-donating group has the opposite effect, slightly reducing the rate compared to the parent compound.
References
- 1. CAS 39552-81-3 | this compound - Synblock [synblock.com]
- 2. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. studymind.co.uk [studymind.co.uk]
- 4. byjus.com [byjus.com]
- 5. Video: Basicity of Aromatic Amines [jove.com]
- 6. quora.com [quora.com]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. afit.edu [afit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rkmvccrahara.org [rkmvccrahara.org]
- 17. nitt.edu [nitt.edu]
- 18. internationaljournalssrg.org [internationaljournalssrg.org]
Structural elucidation of Methyl 2-(4-aminophenyl)acetate using spectroscopic methods
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a foundational pillar of research and quality control. This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used for the structural elucidation of Methyl 2-(4-aminophenyl)acetate, a key building block in organic synthesis.[1][2] We will move beyond a mere recitation of data, delving into the strategic choices and interpretation nuances that underpin a robust structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of these analytical techniques.
The Molecule in Focus: this compound
This compound (C₉H₁₁NO₂) is an aromatic compound containing a primary amine and a methyl ester functional group.[1][3][4] Its molecular weight is 165.19 g/mol .[3][5] The presence of these distinct functionalities makes it an excellent candidate for a multi-faceted spectroscopic analysis, where each technique provides a unique piece of the structural puzzle.
The Analytical Gauntlet: A Multi-Technique Approach
A confident structural elucidation is never reliant on a single analytical method. Instead, it is the convergence of data from multiple, orthogonal techniques that provides the necessary self-validation. For this compound, the core suite of spectroscopic methods includes Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Structural Elucidation
The logical flow of analysis typically begins with techniques that provide broad functional group information (IR), followed by those that reveal the carbon-hydrogen framework and connectivity (NMR), and finally, a confirmation of the molecular mass and fragmentation patterns (MS).
Figure 1: A generalized workflow for the structural elucidation of an organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[6][7] By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ can be advantageous for observing exchangeable protons like those on the amine group.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.
Data Interpretation and Comparison:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insight |
| Aromatic Protons | ~7.0-7.2 (d) & ~6.6-6.8 (d) | Doublet | 2H each | C₆H₄ | The aromatic region will show a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be upfield (lower ppm) compared to those ortho to the electron-withdrawing acetate group. |
| Methylene Protons | ~3.5-3.6 | Singlet | 2H | -CH₂- | This singlet corresponds to the two protons of the methylene group situated between the aromatic ring and the ester carbonyl. Its chemical shift is influenced by both adjacent groups. |
| Methyl Protons | ~3.6-3.7 | Singlet | 3H | -OCH₃ | The singlet for the methyl ester protons. This signal is typically sharp and easily identifiable. In acyclic esters, the chemical shift of the protons on the carbon attached to the oxygen is a key diagnostic feature.[8] |
| Amine Protons | Variable (broad) | Singlet | 2H | -NH₂ | The chemical shift of the primary amine protons is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides a count of the unique carbon environments in a molecule.
Experimental Protocol: The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation and Comparison:
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insight |
| ~172 | C=O (Ester) | The ester carbonyl carbon is highly deshielded and appears significantly downfield. This is a key identifier for the ester functional group. For comparison, a ketone carbonyl would typically be further downfield (>190 ppm).[9] |
| ~145 | C-NH₂ (Aromatic) | The aromatic carbon directly attached to the nitrogen atom is shifted downfield due to the electronegativity of nitrogen, but less so than if it were attached to a more electron-withdrawing group. |
| ~130 | C-H (Aromatic) | Aromatic carbons bearing a hydrogen atom. |
| ~125 | C-CH₂ (Aromatic) | The quaternary aromatic carbon attached to the methylene group. |
| ~115 | C-H (Aromatic) | Aromatic carbons ortho and meta to the substituents. |
| ~52 | -OCH₃ | The carbon of the methyl group in the ester. |
| ~40 | -CH₂- | The methylene carbon. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[10]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid or low-melting solid), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Data Interpretation and Comparison:
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale & Comparative Insight |
| 3400-3200 | N-H Stretch | Primary Amine | Primary amines typically show two distinct bands in this region (symmetric and asymmetric stretching), which is a key diagnostic feature that distinguishes them from secondary amines (one band) and tertiary amines (no band).[11][12][13] |
| 3100-3000 | C-H Stretch | Aromatic | These stretches appear at higher wavenumbers than aliphatic C-H stretches. |
| 2950-2850 | C-H Stretch | Aliphatic | Corresponding to the methylene and methyl groups. |
| ~1735 | C=O Stretch | Ester | This is a very strong and sharp absorption. The position of this peak is characteristic of a saturated ester. Conjugation would shift this peak to a lower frequency. |
| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the benzene ring. |
| 1300-1000 | C-O Stretch | Ester | A strong band in this region indicates the C-O single bond stretch of the ester. |
| 910-665 | N-H Wag | Primary Amine | A broad band in this region can further confirm the presence of a primary amine.[13] |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation and Comparison:
| m/z Value | Assignment | Rationale & Comparative Insight |
| 165 | [M]⁺ | The molecular ion peak, which corresponds to the molecular weight of this compound (165.19 g/mol ).[3] The presence of an odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule). |
| 106 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical is a common fragmentation pathway for methyl esters, leading to the formation of the 4-aminobenzyl cation. |
| 120 | [M - CH₂CO]⁺ (tentative) | Fragmentation patterns can be complex, but this could represent another possible cleavage. |
Alternative and Complementary Techniques
While NMR, IR, and MS form the cornerstone of structural elucidation, other techniques can provide valuable complementary data:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can provide information about the conjugated system in the molecule. This compound is expected to show UV absorbance in the 250 to 300 nm range due to its aromatic nature.[1]
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure. However, this is not always feasible for all compounds.
Conclusion: A Symphony of Spectroscopic Data
The structural elucidation of this compound is a prime example of how multiple spectroscopic methods work in concert to provide a complete and validated picture of a molecule's architecture. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity, IR spectroscopy confirms the presence of key functional groups (primary amine and ester), and mass spectrometry verifies the molecular weight and offers insights into fragmentation pathways. No single technique provides the complete answer, but their combined data creates a self-validating system that is the bedrock of modern chemical analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. CAS 39552-81-3 | this compound - Synblock [synblock.com]
- 3. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 39552-81-3 [sigmaaldrich.com]
- 5. Methyl (4-aminophenyl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Interpreting IR Spectra [chemistrysteps.com]
- 13. wikieducator.org [wikieducator.org]
A Senior Application Scientist's Guide to the Certificate of Analysis (COA) for Methyl 2-(4-aminophenyl)acetate: Ensuring Quality and Comparability in Research and Development
For researchers, scientists, and drug development professionals, the Certificate of Analysis (COA) is more than a mere formality; it is the foundational document that attests to the identity, purity, and quality of a chemical substance. In the context of a versatile building block like Methyl 2-(4-aminophenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals, a thorough understanding and critical evaluation of its COA is paramount. This guide provides an in-depth comparison of the quality attributes of this compound, presents supporting experimental data and protocols, and offers insights into the evaluation of this compound against its common alternatives.
The Anatomy of a Certificate of Analysis for this compound
A comprehensive COA for this compound should provide a clear and unambiguous profile of the material. While the format may vary between suppliers, the core information should be consistent and verifiable. Below is a breakdown of the essential components of a typical COA, with an explanation of their significance.
A representative COA for a high-purity batch of this compound would typically include the following information:
| Parameter | Specification | Result | Method |
| Appearance | White to off-white or light yellow crystalline powder or solid | Conforms | Visual |
| Identification | |||
| ¹H NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry (MS) |
| IR Spectrum | Conforms to structure | Conforms | FTIR Spectroscopy |
| Purity (Assay) | ≥ 98.0% | 99.5% | HPLC |
| Moisture Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS |
| Sulphated Ash | ≤ 0.1% | 0.05% | Gravimetric |
Comparative Analysis: this compound vs. Alternatives
In many synthetic applications, researchers may consider alternatives to this compound, such as the corresponding carboxylic acid (4-Aminophenylacetic acid) or the ethyl ester (Ethyl 2-(4-aminophenyl)acetate). The choice of starting material can have significant implications for reaction conditions, solubility, and downstream processing. A comparative analysis of their typical COA specifications is crucial for making an informed decision.
| Parameter | This compound | 4-Aminophenylacetic acid | Ethyl 2-(4-aminophenyl)acetate |
| CAS Number | 39552-81-3 | 1197-55-3 | 5438-70-0 |
| Molecular Weight | 165.19 g/mol [1] | 151.16 g/mol | 179.22 g/mol |
| Typical Purity | ≥ 98.0%[2] | ≥ 98%[3] | ≥ 98% |
| Physical Form | Yellow to Brown Liquid or Solid[4] | White to yellow to beige powder[5] | powder to crystal[6] |
| Melting Point | Not specified | 195-201 °C[5] | 48-50 °C[6] |
| Solubility | Soluble in organic solvents | Soluble in aqueous base and some organic solvents | Soluble in organic solvents |
Expert Insights: The choice between the methyl ester, ethyl ester, and the free acid is often dictated by the subsequent reaction chemistry. The esters are generally preferred for reactions where the carboxylic acid functionality would interfere or for applications requiring better solubility in organic solvents. The free acid, on the other hand, might be chosen for direct amide bond formation or when a subsequent esterification with a different alcohol is planned. The purity profile of each is critical; for instance, residual acid in the ester could complicate base-catalyzed reactions.
Verifying the COA: Experimental Protocols
The trustworthiness of a COA is underpinned by the validity of the analytical methods used. Below are detailed, step-by-step methodologies for the key experiments used to characterize this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.
Objective: To separate and quantify this compound from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid) (HPLC grade)[7]
-
This compound reference standard of known purity.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solution multiple times to ensure system suitability (RSD of peak areas < 2.0%). Then, inject the sample solution in duplicate.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that of the standard solution.
Causality behind Experimental Choices: A C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds. The mobile phase composition is optimized to achieve a good resolution and reasonable retention time for the analyte. The addition of formic acid helps to protonate the amino group, leading to sharper peaks and better chromatography. UV detection at 254 nm is suitable as the aromatic ring of the molecule absorbs strongly at this wavelength.
Diagram of HPLC Workflow for Purity Analysis
Caption: Workflow for HPLC purity determination of this compound.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, integration, and splitting patterns of its protons.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% tetramethylsilane (TMS).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Spectral Interpretation:
-
Aromatic Protons: Expect two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the benzene ring.
-
Methylene Protons (-CH₂-): Expect a singlet around δ 3.5 ppm.
-
Methyl Protons (-OCH₃): Expect a singlet around δ 3.6 ppm.
-
Amine Protons (-NH₂): Expect a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
Trustworthiness of the Protocol: The distinct chemical environments of the protons in this compound lead to a characteristic ¹H NMR spectrum. The presence of all expected signals with the correct integration and multiplicity provides strong evidence for the compound's identity.
Diagram of NMR Analysis Workflow
Caption: Workflow for structural confirmation by ¹H NMR spectroscopy.
Protocol 3: Functional Group Identification by FTIR Spectroscopy
Objective: To identify the key functional groups present in this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands:
-
N-H Stretching (Amine): Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.[8]
-
C=O Stretching (Ester): A strong band around 1735 cm⁻¹.
-
C-N Stretching (Aromatic Amine): A band in the region of 1335-1250 cm⁻¹.[8]
-
C-O Stretching (Ester): A strong band in the region of 1300-1150 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
Authoritative Grounding: The positions of these absorption bands are well-established in infrared spectroscopy and provide a reliable fingerprint for the functional groups present in the molecule.[9][10]
Common Impurities and Their Origins
A high-quality COA should ideally report on the levels of known impurities. For this compound, potential impurities can arise from the synthetic route. A common synthesis involves the reduction of a nitro group precursor.[11]
Potential Impurities:
-
Starting Material: Unreacted methyl 2-(4-nitrophenyl)acetate.
-
By-products of Reduction: Intermediates from the incomplete reduction of the nitro group.
-
Hydrolysis Product: 4-Aminophenylacetic acid, formed by the hydrolysis of the methyl ester.
-
Solvents: Residual solvents from the reaction and purification steps.
The presence of these impurities can be detected by the analytical methods described above, particularly by HPLC, which can separate and quantify them.
Conclusion
The Certificate of Analysis is an indispensable tool for ensuring the quality and consistency of chemical reagents. For a critical building block like this compound, a detailed and well-documented COA allows researchers to proceed with confidence. By understanding the key parameters, comparing them against alternatives, and having a grasp of the underlying analytical methodologies, scientists and drug development professionals can make informed decisions that contribute to the success of their research and development endeavors. This guide serves as a practical resource for critically evaluating the quality of this compound and for implementing in-house verification when necessary.
References
- 1. This compound | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 39552-81-3 | this compound - Synblock [synblock.com]
- 3. Synthonix, Inc > 1197-55-3 | 4-Aminophenylacetic acid [synthonix.com]
- 4. This compound | 39552-81-3 [sigmaaldrich.com]
- 5. 104281000 [thermofisher.com]
- 6. Ethyl 4-aminophenylacetate | 5438-70-0 [chemicalbook.com]
- 7. cipac.org [cipac.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. instanano.com [instanano.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. veeprho.com [veeprho.com]
Comparison of Methyl 2-(4-aminophenyl)acetate with other aminophenylalkanoic acid esters
An In-Depth Comparative Guide to Methyl 2-(4-aminophenyl)acetate and its Structural Analogs
Authored by: A Senior Application Scientist
Introduction
Aminophenylalkanoic acid esters represent a critical class of chemical intermediates, serving as foundational building blocks in organic synthesis and playing a pivotal role in the development of pharmaceuticals. Their unique bifunctional nature, possessing both a nucleophilic aromatic amine and an electrophilic ester group, allows for a diverse range of chemical transformations. This guide focuses on this compound, providing a detailed comparison with its structural isomers (ortho- and meta-analogs) and homologous esters (e.g., Ethyl 2-(4-aminophenyl)acetate).
The strategic importance of these molecules often lies in their application as precursors to active pharmaceutical ingredients (APIs). The ester moiety can serve as a protecting group for a carboxylic acid, or more frequently, as a key component of a prodrug strategy. In a prodrug, a biologically active carboxylic acid is masked as an ester to enhance properties like lipophilicity and membrane permeability, thereby improving bioavailability.[1][2] The ester is designed to undergo hydrolysis in vivo to release the parent drug.[3][4] Understanding the subtle yet significant differences in the physicochemical properties, synthesis, and reactivity of these esters is paramount for researchers in medicinal chemistry and process development. This guide provides an objective, data-driven comparison to inform the selection and application of these versatile compounds.
Comparative Physicochemical Properties
The position of the amino group on the phenyl ring and the nature of the ester's alkyl group create distinct differences in the physical properties of these compounds. These properties directly influence their handling, storage conditions, solubility in reaction solvents, and chromatographic behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |
| This compound | C₉H₁₁NO₂ | 165.19 | Yellow to Brown Liquid | 277.2 ± 15.0 at 760 mmHg[5] |
| Ethyl 2-(4-aminophenyl)acetate | C₁₀H₁₃NO₂ | 179.22 | Liquid | Not readily available |
| Methyl 2-(2-aminophenyl)acetate | C₉H₁₁NO₂ | 165.19 | Liquid | Not readily available |
| Methyl 2-(3-aminophenyl)acetate | C₉H₁₁NO₂ | 165.19 | Oil | Not readily available |
Key Insights:
-
Physical State: The primary subject, this compound, is typically a liquid at room temperature.[6] This is an important consideration for reaction setup and material transfer in a laboratory or industrial setting.
-
Boiling Point: The relatively high boiling point of this compound suggests that purification by distillation is feasible but requires vacuum conditions to prevent decomposition.[5]
-
Solubility: As esters, these compounds generally exhibit moderate polarity. They are soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Their solubility in aqueous media is limited but can be significantly increased under acidic conditions (pH < 4) due to the protonation of the primary amine to form a more soluble ammonium salt.
Synthesis and Comparative Reactivity
The synthesis and subsequent reactions of these esters are central to their utility. Minor structural changes can lead to significant differences in reaction kinetics and outcomes.
General Synthesis: Fischer-Speier Esterification
A universally applicable and cost-effective method for synthesizing these esters is the Fischer-Speier esterification of the corresponding aminophenylacetic acid with an alcohol under acidic catalysis.[7][8] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.[7][9]
Caption: General workflow for Fischer Esterification.
An alternative industrial approach involves the catalytic hydrogenation of the corresponding methyl 4-nitrophenylacetate. This method is efficient for large-scale production and avoids the direct handling of the aminophenylacetic acid.[10]
Comparative Reactivity
The interplay between the amino and ester functionalities governs the chemical behavior of these molecules.
1. Nucleophilicity and N-Acylation: The primary aromatic amine is a potent nucleophile, readily undergoing reactions such as acylation to form amides. The nucleophilicity is modulated by the electronic effect of the ester group.
-
Para-isomer (this compound): The ester group is electron-withdrawing, which slightly deactivates the phenyl ring and reduces the basicity (and nucleophilicity) of the amino group compared to aniline.
-
Meta-isomer: The electronic effect of the ester group at the meta position is less pronounced, making its amino group more nucleophilic than the para-isomer.
-
Ortho-isomer: This isomer is unique. While subject to electronic effects, its reactivity is often dominated by steric hindrance from the adjacent ester-containing side chain. Furthermore, intramolecular hydrogen bonding between the amine and the ester's carbonyl oxygen can occur, influencing both its conformation and reactivity.[11]
2. Ester Hydrolysis (Saponification): The hydrolysis of the ester back to the carboxylic acid is a fundamental reaction, particularly in the context of prodrug activation.[12] This reaction is typically promoted by base (saponification) and is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the base.
Caption: Key steps in base-promoted ester hydrolysis.
The rate of hydrolysis is sensitive to the electronic environment of the carbonyl group. An electron-withdrawing group on the phenyl ring will make the carbonyl carbon more electrophilic and accelerate the rate of nucleophilic attack by hydroxide. Therefore, the expected trend for hydrolysis rates is: ortho/para > meta . The ortho isomer's rate may be further complicated by steric factors.
Applications in Drug Development and Organic Synthesis
The primary application of these esters is as versatile intermediates.
-
Pharmaceutical Intermediates: They are common starting materials for synthesizing a wide array of APIs. The amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed or reduced.
-
Prodrug Design: As previously mentioned, converting a parent drug containing a carboxylic acid to an ester can significantly improve its pharmacokinetic profile.[1][3] Methyl and ethyl esters are common choices. The selection between a methyl or ethyl ester can be a strategic decision:
-
Methyl Esters: Often exhibit slightly faster hydrolysis rates and have lower lipophilicity compared to their ethyl counterparts.
-
Ethyl Esters: Provide a modest increase in lipophilicity, which can be beneficial for crossing biological membranes. The slightly slower hydrolysis rate might be useful for tuning the drug release profile.[4]
-
-
Building Blocks for Heterocyclic Chemistry: The dual functionality allows for cyclization reactions. For instance, derivatives of ortho-aminophenylacetic esters can undergo intramolecular aminolysis to form lactams, which are core structures in many biologically active compounds.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
4-Aminophenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenylacetic acid (10.0 g, 1 eq).
-
Add anhydrous methanol (100 mL). The acid may not fully dissolve initially.
-
Acid Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (200 mL).
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil can be purified by vacuum distillation or column chromatography if necessary to yield pure this compound.
Protocol 2: Comparative Analysis of Saponification Rates
This protocol outlines an experiment to compare the hydrolysis rates of para-, meta-, and ortho-isomers of methyl aminophenylacetate.
Materials:
-
This compound
-
Methyl 2-(3-aminophenyl)acetate
-
Methyl 2-(2-aminophenyl)acetate
-
0.1 M Sodium hydroxide solution (aqueous)
-
Tetrahydrofuran (THF) or Acetonitrile (HPLC grade)
-
Internal standard (e.g., Naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each ester isomer and the internal standard in THF at a known concentration (e.g., 10 mg/mL).
-
Reaction Initiation: For each isomer, in a separate vial at a constant temperature (e.g., 25°C), mix 5.0 mL of the 0.1 M NaOH solution with 5.0 mL of THF to ensure homogeneity.
-
Add a small, precise volume (e.g., 100 µL) of the respective ester stock solution to the basic solution at time t=0. This initiates the hydrolysis.
-
Time-Point Sampling: At regular intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a mobile phase solution containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) and a known concentration of the internal standard.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system. The concentration of the remaining ester at each time point is determined by integrating the peak area relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the ester concentration (ln[Ester]) versus time for each isomer. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k'). Comparing the k' values will provide a quantitative measure of the relative hydrolysis rates.
Conclusion
This compound and its related aminophenylalkanoic acid esters are more than simple chemical building blocks; they are enabling tools for research and development. The choice between isomers (ortho, meta, para) or homologous esters (methyl, ethyl) is a critical decision that impacts reactivity, physical properties, and, in a pharmaceutical context, the potential pharmacokinetic profile of a prodrug. The para-isomer, this compound, offers a balance of reactivity and synthetic accessibility. Its isomers provide alternative steric and electronic profiles, while homologous esters like the ethyl analog offer a means to fine-tune properties such as lipophilicity. The experimental protocols provided herein offer a practical framework for both the synthesis and comparative evaluation of these important compounds, empowering researchers to make informed decisions in their scientific endeavors.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 39552-81-3 | this compound - Synblock [synblock.com]
- 6. This compound | 39552-81-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. CA2103519A1 - Process for the preparation of aminophenyl acetates - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Evaluating the anti-cancer activity of Methyl 2-(4-aminophenyl)acetate derivatives
In the relentless pursuit of novel and more effective cancer therapeutics, medicinal chemists are increasingly turning their attention to privileged scaffolds that offer a versatile platform for derivatization. The aminophenyl moiety represents one such scaffold, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anti-cancer effects. This guide provides a comprehensive evaluation of the anti-cancer activity of a series of recently developed aminophenyl derivatives, comparing their efficacy against various cancer cell lines and elucidating their mechanisms of action. This analysis is grounded in experimental data from peer-reviewed studies and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the therapeutic potential of this class of compounds.
Introduction: The Therapeutic Promise of the Aminophenyl Scaffold
The 2-(4-aminophenyl)acetate structural motif and its bioisosteres are of significant interest in oncology drug discovery. The presence of an aniline or a related amino group on a phenyl ring provides a key site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. Derivatives based on this core have been shown to interact with various biological targets implicated in cancer progression, including receptor tyrosine kinases, cell cycle regulatory proteins, and mediators of apoptosis. This guide will delve into the specifics of these interactions and the resulting anti-tumor effects.
Comparative Analysis of In Vitro Anti-Cancer Activity
A series of novel aminophenyl derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The anti-proliferative activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing the potency of anti-cancer agents.
Below is a comparative summary of the in vitro anti-cancer activity of selected aminophenyl derivatives from recent studies. For context, the activity of a standard chemotherapeutic agent, Cisplatin, is also included where available.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| VIb | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical Cancer) | 10.64 | [1] |
| VIc | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical Cancer) | 11.28 | [1] |
| VId | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical Cancer) | 12.04 | [1] |
| Cisplatin | Standard Chemotherapeutic | HeLa (Cervical Cancer) | Comparable to VIb-d | [1] |
| 5q | 4-(4-formamidophenylamino)-N-methylpicolinamide | HepG2 (Liver Cancer) | Potent (low µM) | [2] |
| 5q | 4-(4-formamidophenylamino)-N-methylpicolinamide | HCT116 (Colon Cancer) | Potent (low µM) | [2] |
| Sorafenib | Standard Chemotherapeutic | HepG2, HCT116 | Comparable to 5q | [2] |
| 9k | 2,4-diaminopyrimidine | A549 (Lung Cancer) | 2.14 | [3] |
| 9k | 2,4-diaminopyrimidine | HCT-116 (Colon Cancer) | 3.59 | [3] |
| 9k | 2,4-diaminopyrimidine | PC-3 (Prostate Cancer) | 5.52 | [3] |
| 9k | 2,4-diaminopyrimidine | MCF-7 (Breast Cancer) | 3.69 | [3] |
| 13f | 2,4-diaminopyrimidine | A549 (Lung Cancer) | 1.98 | [3] |
| 13f | 2,4-diaminopyrimidine | HCT-116 (Colon Cancer) | 2.78 | [3] |
| 13f | 2,4-diaminopyrimidine | PC-3 (Prostate Cancer) | 4.27 | [3] |
| 13f | 2,4-diaminopyrimidine | MCF-7 (Breast Cancer) | 4.01 | [3] |
| Palbociclib | Standard Chemotherapeutic | A549, HCT-116, PC-3, MCF-7 | Comparison for 9k, 13f | [3] |
| Momelotinib | Standard Chemotherapeutic | A549, HCT-116, PC-3, MCF-7 | Comparison for 9k, 13f | [3] |
| Compound I | Phenoxyacetamide | HepG2 (Liver Cancer) | 1.43 | [4] |
| 5-Fluorouracil | Standard Chemotherapeutic | HepG2 (Liver Cancer) | 5.32 | [4] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that substitutions on the aminophenyl ring significantly influence anti-cancer potency. For instance, the introduction of halogen atoms (electron-withdrawing groups) at the C5 position of the indolin-2-one core in compounds VIb-d resulted in the most potent activity against HeLa cells[1]. This suggests that electronic properties and steric factors play a crucial role in the interaction of these molecules with their biological targets. Further SAR studies on 2,4-diaminopyrimidine derivatives have also been conducted, highlighting the importance of the aromatic ring and terminal aniline moieties on the pyrimidine core for potent anti-tumor activity[3].
Mechanistic Insights into Anti-Cancer Action
The efficacy of a potential anti-cancer drug is not solely defined by its cytotoxicity but also by its mechanism of action. Several studies have investigated the molecular pathways through which aminophenyl derivatives exert their anti-tumor effects.
Induction of Apoptosis
A primary mechanism of action for many of these derivatives is the induction of programmed cell death, or apoptosis. For example, compound 5q , a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, was shown to induce apoptosis in cancer cells[2]. Similarly, a novel phenoxyacetamide derivative, Compound I , was found to be a potent inducer of apoptosis in HepG2 liver cancer cells, with a significant increase in the population of cells in both early and late apoptosis[4]. The induction of apoptosis is a desirable trait for an anti-cancer agent as it is a controlled process that minimizes inflammation and damage to surrounding healthy tissues.
Cell Cycle Arrest
In addition to inducing apoptosis, many aminophenyl derivatives have been observed to cause cell cycle arrest at specific checkpoints. Compound 9k , a 2,4-diaminopyrimidine derivative, was found to block the G2/M phase of the cell cycle and cause an accumulation of cells in the S phase in A549 lung cancer cells[3]. Another study on a phenoxyacetamide derivative showed cell cycle arrest at the G1/S phase in HepG2 cells[4]. By disrupting the normal progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating.
Inhibition of Angiogenesis
The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Some aminophenyl derivatives have demonstrated anti-angiogenic properties. In vivo studies with compound 5q showed that it could slow down the progression of cancer cells by suppressing angiogenesis[2]. This dual mechanism of inducing apoptosis and inhibiting angiogenesis makes such compounds particularly promising candidates for further development.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the anti-cancer activity of these compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-cancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and its ability to provide a quantitative measure of cell viability, which is a direct indicator of the cytotoxic potential of a compound. The incubation times are selected to allow for sufficient time for the compounds to exert their effects on cell proliferation.
Visualization of Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Causality Behind Experimental Choices: This method provides a quantitative and multiparametric analysis of different stages of cell death, offering deeper mechanistic insights than a simple viability assay. The use of two different fluorescent probes allows for the clear distinction between apoptosis and necrosis.
Visualization of Apoptosis Signaling Pathways
The induction of apoptosis by the aminophenyl derivatives can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.
Caption: The intrinsic and extrinsic pathways of apoptosis.
Conclusion and Future Directions
The aminophenyl scaffold has proven to be a fertile ground for the discovery of novel anti-cancer agents. The derivatives discussed in this guide exhibit potent and selective activity against a range of cancer cell lines, operating through well-defined mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The structure-activity relationships elucidated from these studies provide a rational basis for the design of next-generation aminophenyl derivatives with improved efficacy and pharmacological profiles.
Future research should focus on in vivo studies to validate the anti-tumor efficacy and assess the safety of the most promising lead compounds. Furthermore, detailed mechanistic studies are warranted to identify the precise molecular targets of these derivatives, which will be instrumental in their clinical development and potential combination therapies. The continued exploration of this chemical space holds significant promise for the development of new and effective treatments for cancer.
References
- 1. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-aminophenyl)acetate
This guide provides essential safety and logistical information for the proper handling and disposal of Methyl 2-(4-aminophenyl)acetate (CAS No. 39552-81-3). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure that every step, from the lab bench to final disposal, is conducted with precision and care.
Core Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While comprehensive toxicological data for this compound is not fully established, available Safety Data Sheets (SDS) mandate a cautious approach.[1] The compound should be treated as a hazardous substance.
The primary rationale for this cautious stance is its classification as an irritant and a potentially harmful chemical. The known hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Given these classifications, exposure must be minimized through rigorous adherence to safety protocols. The lack of complete toxicological data means we must operate under the precautionary principle, assuming the potential for uncharacterized hazards.[1]
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Effective containment and personal protection are non-negotiable. These protocols are designed to create a multi-layered defense against chemical exposure.
Engineering Controls
All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[1] This is the primary engineering control to prevent the inhalation of vapors or aerosols, which are known to cause respiratory tract irritation.[1] The facility should also be equipped with an operational eyewash station and a safety shower as immediate-response tools.[1][2]
Personal Protective Equipment (PPE)
A standard PPE ensemble is required to prevent dermal and ocular exposure.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use and replace them immediately if compromised.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, such as cleaning up large spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: While a fume hood is the primary control, if airborne concentrations are expected to exceed exposure limits or if irritation is experienced, a NIOSH/MSHA approved respirator should be used in accordance with institutional EHS guidelines.[2]
Chemical Incompatibility
This compound, being an aromatic amine, is chemically incompatible with certain substances. Accidental mixing during storage or disposal can lead to vigorous, exothermic reactions. This waste must be segregated from the materials listed below.
| Incompatible Material | Potential Hazard of Mixing | Source |
| Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) | Fire, explosion, and/or formation of toxic gases. | [3][4][5] |
| Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Exothermic reaction, potential for violent reaction. | [3] |
Step-by-Step Disposal Workflow
The proper disposal of chemical waste is a regulated process. The generator of the waste is legally responsible for its safe management from "cradle to grave."
Step 1: Waste Characterization
As the waste generator, you must first determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be hazardous either because it is specifically "listed" or because it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2]
This compound is not explicitly a listed waste. However, its properties as an irritant and harmful substance mean it will likely be classified as a characteristic hazardous waste. Crucially, you must consult with your institution's Environmental Health & Safety (EHS) department for a final, authoritative classification. They will provide guidance based on federal, state, and local regulations.[2][3]
Step 2: Waste Collection and Segregation
-
Select a Proper Container: Use a dedicated, chemically compatible waste container, typically made of high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.
-
Label Correctly: The container must be labeled "Hazardous Waste" and must list all contents, including this compound and any solvents used. The label should also include the date accumulation started.
-
Segregate: Keep the waste container in a designated satellite accumulation area. Ensure it is physically separated from the incompatible materials noted in Table 2.
Step 3: Primary Disposal Method
The universally recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility .[1]
-
Methodology: The most effective approach is to dissolve or mix the compound with a combustible solvent (e.g., xylene, toluene) and inject it into a chemical incinerator equipped with an afterburner and a scrubber.[1]
-
Causality: This method is preferred because high-temperature incineration ensures the complete thermal decomposition of the organic molecule into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides. The afterburner and scrubber systems are critical for neutralizing these gaseous byproducts before they are released into the atmosphere, thus preventing environmental contamination.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][6] This is to prevent contamination of groundwater and surface water systems.[3]
Step 4: Managing Spills and Decontamination
Accidental spills must be managed promptly and safely.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating or increase ventilation to the area.
-
Don PPE: Wear the full PPE ensemble described in Section 2.2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[1]
-
Decontaminate: Wash the spill area thoroughly with soap and water. Collect the decontamination liquid as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion and Key Principles
The responsible management of this compound waste is a direct reflection of our commitment to a safe and sustainable research environment. By internalizing the principles outlined in this guide, you contribute to a culture of safety that protects you, your colleagues, and the broader community.
Key Takeaways:
-
Always presume hazard: Due to incomplete toxicological data, treat this compound with caution.
-
Control at the source: Use a chemical fume hood for all manipulations.
-
Protect yourself: Consistently wear appropriate PPE.
-
Segregate waste: Never mix with incompatible chemicals, especially oxidizers and acids.
-
Dispose of correctly: The only acceptable method of disposal is through a licensed hazardous waste vendor for high-temperature incineration.
By adhering to these scientifically grounded procedures, we uphold our professional responsibility and ensure that our work advances science without compromising safety or environmental integrity.
References
A Senior Application Scientist's Guide to Handling Methyl 2-(4-aminophenyl)acetate
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like Methyl 2-(4-aminophenyl)acetate (CAS No. 39552-81-3) requires a comprehensive understanding of its properties to ensure both personal safety and experimental accuracy. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols.
Hazard Identification and Risk Assessment
Before any work begins, a thorough understanding of the reagent's hazard profile is essential. This compound is classified with the following hazard statements:
-
H335: May cause respiratory irritation.[1]
The signal word associated with this chemical is "Warning".[1][3] This profile dictates that the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation. The physical form of the compound is typically a yellow to brown liquid or a solid, which must be considered when planning handling procedures.[1]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical. The selection of specific equipment is contingent on the scale and nature of the procedure being performed.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, appropriate engineering controls must be in place. All handling of this compound should occur within a certified chemical fume hood to manage vapors and potential dust.[4] An eyewash station and safety shower must be accessible and tested regularly.[2]
Essential PPE for Handling this compound
The following table summarizes the required PPE for common laboratory tasks involving this reagent.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid or Liquid) | Safety goggles with side-shields.[2] A face shield is recommended if there is a splash risk.[5] | Compatible chemical-resistant gloves (e.g., Nitrile). | Fully-buttoned laboratory coat. | Not required if performed in a certified chemical fume hood. |
| Solution Preparation & Transfers | Safety goggles with side-shields.[2] | Compatible chemical-resistant gloves. | Impervious clothing or a chemical-resistant apron over a lab coat.[2] | Not required if performed in a certified chemical fume hood. |
| Running Reactions & Workup | Safety goggles with side-shields.[2] A face shield is recommended for pressurized or heated reactions. | Compatible chemical-resistant gloves. | Impervious clothing or a chemical-resistant apron over a lab coat.[2] | Not required if performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield.[5] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron. | Air-purifying respirator (APR) with appropriate cartridges if ventilation is inadequate or spill is large.[5] |
Causality in PPE Selection:
-
Eye Protection: The H319 classification (Causes serious eye irritation) necessitates the use of safety goggles with side-shields to protect against splashes and airborne particles.[2] Standard safety glasses are insufficient.
-
Hand Protection: To prevent skin irritation (H315), compatible chemical-resistant gloves are mandatory.[2] Always check the glove manufacturer's specifications for compatibility with the specific solvents being used in conjunction with the reagent.
-
Body Protection: A standard lab coat protects against minor spills, while impervious or chemical-resistant clothing is crucial for larger quantities to prevent skin contact.[2] Contaminated clothing must be removed immediately and washed before reuse.[2]
Operational Plan: From Receipt to Disposal
A self-validating safety protocol covers the entire lifecycle of the chemical within the laboratory.
Storage and Handling
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Some suppliers recommend storing it in a freezer under an inert atmosphere.[3]
-
Handling: Avoid breathing any dust, vapor, mist, or gas.[7] Do not eat, drink, or smoke in the work area.[2][8] Wash hands thoroughly after handling.[2]
Step-by-Step Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate & Alert: Immediately alert colleagues and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and whether there is an immediate fire or inhalation hazard.
-
Don PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain: For liquid spills, contain the spill using an inert absorbent material like diatomite, sand, or universal binders.[2]
-
Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[2]
-
Dispose: Dispose of the contaminated materials and waste container according to institutional and local regulations.[2][6]
Caption: Workflow for Chemical Spill Response.
Emergency First Aid Procedures
In case of accidental exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Skin Contact: Take off all contaminated clothing immediately.[9] Wash skin with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs, seek medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][9] If not breathing, give artificial respiration.[7] Seek medical attention if you feel unwell.[6]
-
Ingestion: Rinse mouth with water.[2][7] Do NOT induce vomiting.[8] Call a poison center or doctor immediately.[8]
Disposal Plan
Chemical waste generators must adhere to local, state, and federal regulations.[7] Unused this compound and any contaminated materials should be collected in a designated, labeled hazardous waste container.[6] One recommended disposal method is to dissolve the material in a combustible solvent and burn it in a regulated chemical incinerator.[10] Never dispose of this chemical down the drain.[2][11]
By integrating these safety protocols into your standard operating procedures, you create a robust system that protects researchers, ensures the integrity of your work, and fosters a culture of safety within the laboratory.
References
- 1. This compound | 39552-81-3 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 39552-81-3|this compound|BLD Pharm [bldpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
